Sor-c13
Description
Structure
2D Structure
Properties
CAS No. |
1187852-48-7 |
|---|---|
Molecular Formula |
C72H116N20O19 |
Molecular Weight |
1565.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C72H116N20O19/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1 |
InChI Key |
LGANPTNILMNMES-TVNHODDRSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SOR-C13; SOR-C-13; SOR-C 13; SORC13; SORC-13; SORC 13; |
Origin of Product |
United States |
Foundational & Exploratory
Sor-C13: A Technical Deep Dive into its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sor-C13, a synthetic 13-amino acid peptide derived from the C-terminus of soricidin, has emerged as a promising first-in-class anti-cancer agent. Its primary mechanism of action is the selective inhibition of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, a protein overexpressed in a variety of solid tumors, including ovarian, breast, prostate, and pancreatic cancers. By blocking TRPV6-mediated calcium influx, this compound disrupts a critical signaling pathway necessary for cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Targeting the TRPV6 Calcium Channel
This compound is a high-affinity antagonist of the TRPV6 calcium channel, with an IC50 value of 14 nM.[1][2] TRPV6 is a non-voltage-gated calcium channel that is minimally expressed in normal tissues but significantly upregulated in various epithelial cancers.[3][4] This overexpression leads to a sustained increase in intracellular calcium, which acts as a second messenger to drive oncogenic signaling.[3]
The primary downstream effector of TRPV6-mediated calcium signaling is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway.[5] Increased intracellular calcium activates calmodulin, which in turn activates the phosphatase calcineurin.[5] Calcineurin then dephosphorylates NFAT, leading to its translocation from the cytoplasm to the nucleus, where it functions as a transcription factor for a host of genes involved in cancer progression.[5]
This compound, by binding to and inhibiting TRPV6, effectively "starves" the cancer cell of this essential calcium influx, thereby preventing the activation of the calcineurin-NFAT signaling cascade.[4] This leads to a number of anti-cancer effects, including:
-
Inhibition of Proliferation: By suppressing the expression of pro-proliferative genes, this compound can halt the uncontrolled growth of cancer cells.
-
Induction of Apoptosis: The disruption of calcium homeostasis and downstream signaling can trigger programmed cell death in cancer cells.
-
Reduction of Metastasis and Angiogenesis: NFAT is known to regulate genes involved in cell migration, invasion, and the formation of new blood vessels that supply tumors.[6][7]
The amino acid sequence of this compound has been identified as a 13-mer peptide derived from the C-terminus of soricidin.[4]
Quantitative Preclinical and Clinical Data
The anti-cancer activity of this compound has been demonstrated in both preclinical models and early-phase human clinical trials.
In Vitro and In Vivo Efficacy
In preclinical studies, this compound has shown potent and selective activity against TRPV6-expressing cancer cells.
| Parameter | Value | Cancer Model | Reference |
| IC50 for TRPV6 Inhibition | 14 nM | Not specified | [1][2] |
| Tumor Growth Inhibition | 59% | SKOV-3 ovarian cancer xenograft (mice) | [3][6] |
| Dosage for 59% Inhibition | 800 mg/kg (daily i.p. injection for 12 days) | SKOV-3 ovarian cancer xenograft (mice) | [3][6] |
Phase I Clinical Trial Results
A first-in-human, open-label, dose-escalation Phase I clinical trial (NCT01578564) was conducted in 23 patients with advanced solid tumors of epithelial origin.[8][9] The trial established the safety and tolerability of this compound and provided preliminary evidence of its anti-tumor activity.[9]
| Parameter | Result | Patient Population | Reference |
| Number of Patients | 23 | Advanced solid tumors of epithelial origin | [8][9] |
| Stable Disease Rate | 55% of evaluable patients | Advanced solid tumors of epithelial origin | [4] |
| Best Response | 27% reduction in a pancreatic tumor | Patient with pancreatic cancer | [9][10] |
| Safety | Generally well-tolerated, with no drug-related serious adverse events reported. | Advanced solid tumors of epithelial origin | [4][9] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
The following diagram illustrates the core signaling pathway inhibited by this compound.
Caption: this compound inhibits the TRPV6 channel, blocking calcium influx and subsequent activation of the Calcineurin-NFAT pathway, which in turn suppresses the transcription of genes involved in cancer progression.
Experimental Workflow: NFAT Reporter Assay
This diagram outlines a typical workflow for assessing the effect of this compound on NFAT activation using a reporter assay.
Caption: Workflow for an NFAT reporter assay to quantify the inhibitory effect of this compound on NFAT transcriptional activity.
Experimental Workflow: In Vivo Xenograft Study
The following diagram details the workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound.
Caption: Workflow for a preclinical in vivo xenograft study to assess the anti-tumor efficacy of this compound.
Detailed Experimental Protocols
In Vivo Ovarian Cancer Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Implantation: SKOV-3 cells are harvested and implanted subcutaneously into the flank of the mice.[13] Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into control (vehicle) and treatment groups.
-
Dosing Regimen: this compound is administered via intraperitoneal (i.p.) injection. A reported effective dosing schedule is daily injections of 400, 600, or 800 mg/kg for 12 consecutive days.[3][6]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be further analyzed by immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
NFAT Reporter Assay
-
Cell Lines: Cancer cell lines known to overexpress TRPV6, such as T-47D (breast cancer), PC-3 (prostate cancer), OVCAR-3, SK-OV-3 (ovarian cancer), BxPC-3, or SU.86.86 (pancreatic cancer).[5]
-
Reporter Construct: A plasmid containing a reporter gene (e.g., firefly luciferase or green fluorescent protein) under the control of an NFAT-responsive promoter element.
-
Transfection: Cells are transiently transfected with the NFAT reporter plasmid using a suitable transfection reagent.
-
Treatment: After transfection, cells are treated with various concentrations of this compound or a vehicle control.
-
Stimulation (if necessary): In some experimental setups, an agonist that induces calcium influx (e.g., ionomycin) may be used to stimulate NFAT activation.
-
Lysis and Detection: After a specified incubation period, cells are lysed, and the reporter gene product is quantified. For a luciferase reporter, a luminometer is used to measure light output after the addition of a luciferase substrate. For a fluorescent reporter, fluorescence is measured using a fluorometer or flow cytometer.
-
Data Analysis: The reduction in reporter signal in this compound-treated cells compared to control cells indicates the inhibition of NFAT activation.
RT-qPCR TaqMan Array for Gene Expression Profiling
-
Cell Lines: As described for the NFAT reporter assay.[5]
-
Treatment: Cells are treated with this compound or a vehicle control for a specified duration.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is then synthesized from the RNA template.
-
TaqMan Array: A pre-designed TaqMan array plate containing primers and probes for a panel of target genes is used. A reported study utilized a panel of 187 genes involved in cancer calcium signaling and NFAT signaling.[5]
-
RT-qPCR: The cDNA is mixed with a master mix and loaded onto the TaqMan array plate. Real-time quantitative PCR is performed using a compatible instrument.
-
Data Analysis: The relative expression of each target gene is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene used for normalization. The results reveal the modulatory effect of this compound on the expression of genes downstream of the TRPV6-NFAT pathway. Genes reported to be modulated by this compound include those involved in cell proliferation (e.g., TGF-beta, TLR9), metastasis (e.g., ADAM12, CEACAM6), resistance to apoptosis (e.g., WISP1), and angiogenesis (e.g., FLT4).[5]
Phase I Clinical Trial Protocol (NCT01578564)
-
Study Design: An open-label, dose-escalation (3+3 design) study.[9][10]
-
Patient Population: Patients with advanced solid tumors of epithelial origin that are refractory to standard therapies.[9][10]
-
Dosing and Administration: this compound was administered intravenously. The dosing regimen involved infusions on days 1-3 and 8-10 of a 21-day cycle. Dose levels ranged from 1.375 mg/kg to 6.2 mg/kg.[9][10]
-
Safety and Tolerability Assessment: Toxicity was monitored and graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were assessed within the first treatment cycle.[9][10]
-
Efficacy Assessment: Tumor response was evaluated after two cycles of treatment using the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[9][10]
Conclusion and Future Directions
This compound represents a novel and targeted approach to cancer therapy by specifically inhibiting the TRPV6 oncochannel. Its mechanism of action, centered on the disruption of the calcineurin-NFAT signaling pathway, has been well-characterized in preclinical models and has shown promising signals of anti-tumor activity in early clinical development. The favorable safety profile observed in the Phase I trial suggests that this compound could be a valuable therapeutic option, both as a monotherapy and in combination with other anti-cancer agents.
Future research should focus on identifying predictive biomarkers of response to this compound, further elucidating the full spectrum of downstream genes regulated by the TRPV6-NFAT axis in different cancer types, and exploring the potential of this compound in combination with standard-of-care chemotherapies and other targeted agents. The continued investigation of this first-in-class TRPV6 inhibitor holds significant promise for patients with difficult-to-treat solid tumors.
References
- 1. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NFAT Proteins: Emerging Roles in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NFAT Gene Family in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soricimed : this compound [soricimed.com]
- 9. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
The Role of TRPV6 in Oncology: A Technical Guide for Researchers
Abstract: The Transient Receptor Potential Vanilloid 6 (TRPV6) channel, a highly calcium-selective ion channel, has emerged as a significant player in the landscape of oncology. Primarily known for its role in calcium homeostasis, its aberrant expression in numerous malignancies has drawn considerable attention. This guide provides an in-depth technical overview of the multifaceted role of TRPV6 in cancer, detailing its expression, function in promoting cancer hallmarks, underlying signaling pathways, and its potential as a therapeutic target. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TRPV6's significance in cancer biology.
Introduction to TRPV6
TRPV6 is a member of the vanilloid subfamily of Transient Receptor Potential (TRP) channels. It forms a tetrameric complex in the plasma membrane and is distinguished by its exceptional selectivity for Ca²⁺ ions, being approximately 100 times more permeable to Ca²⁺ than to Na⁺. In healthy tissues, TRPV6 is predominantly expressed in epithelial cells responsible for transcellular calcium transport, such as in the intestine, kidney, and placenta, where it plays a crucial role in maintaining systemic calcium balance. However, the landscape of TRPV6 expression is dramatically altered in malignancy, where it is frequently overexpressed and is implicated in driving tumor progression.
Aberrant Expression of TRPV6 in Cancer
A consistent finding across numerous studies is the significant upregulation of TRPV6 at both the mRNA and protein levels in a wide array of epithelial cancers compared to their healthy counterparts. This overexpression is not merely a correlative finding; it is often linked to more aggressive tumor phenotypes, higher tumor grades, and poorer patient prognosis.
Quantitative Overview of TRPV6 Expression in Various Cancers
The following table summarizes quantitative data on TRPV6 expression from various studies, highlighting its prevalence and correlation with clinical parameters.
| Cancer Type | TRPV6 Expression Change | Correlation with Clinicopathological Features | Reference(s) |
| Prostate Cancer | Upregulated; undetectable in benign tissue. | Correlates significantly with Gleason score (P=0.032), pathological stage (P<0.001), and extraprostatic extension (P=0.025). Found in 63% of lymph node metastases. | |
| Breast Cancer | 2 to 15-fold increase in mRNA compared to normal tissue. | Protein levels are higher in invasive versus non-invasive areas in 93.3% of biopsies. Elevated in estrogen receptor-negative cancers, correlating with poor prognosis. | |
| Ovarian Cancer | Significantly elevated protein and mRNA levels in various subtypes compared to normal tissue. | 80.5% of tumors showed significant staining (sensitivity), while 91.3% of normal tissue did not (specificity). | |
| Colon Cancer | Overexpressed in 66% of Stage I and 17% of Stage II tumors; very low levels in late-stage (III/IV) tumors. | Aberrant overexpression contributes to colonic crypt hyperplasia. | |
| Pancreatic Cancer | Upregulated in primary cancer tissues. | Elevated tumor TRPV6 protein levels are associated with decreased patient survival. | |
| Thyroid Carcinoma | Elevated protein levels compared to healthy tissue. | - | |
| Non-Small Cell Lung Cancer | Decreased protein levels reported. | Associated with shorter median survival times. | |
| Cervical Squamous Cell Carcinoma | Decreased mRNA and protein levels in early stages. | - |
Role of TRPV6 in Cancer Hallmarks
The overexpression of TRPV6 is functionally linked to several key cancer hallmarks. By providing a sustained, localized influx of Ca²⁺, TRPV6 activates a cascade of downstream signaling events that favor tumor growth and survival.
-
Sustained Proliferation: The constitutive Ca²⁺ influx through TRPV6 channels maintains a slightly elevated intracellular calcium concentration ([Ca²⁺]i), which is sufficient to potentiate calcium-dependent proliferative pathways. Knockdown of TRPV6 using siRNA has been shown to decrease cell proliferation in breast and prostate cancer cell lines.
-
Evasion of Apoptosis: TRPV6 activity confers resistance to apoptosis. The increased Ca²⁺ influx helps cancer cells evade programmed cell death induced by stimuli like thapsigargin or chemotherapy agents such as cisplatin. Silencing TRPV6 expression leads to increased apoptosis in pancreatic and prostate cancer cells.
-
Enhanced Migration and Invasion: In breast cancer, TRPV6 is mainly overexpressed in invasive cells, and its silencing inhibits migration and invasion. This is linked to its role in activating pathways that promote the epithelial-to-mesenchymal transition (EMT).
Core Signaling Pathways Involving TRPV6
The oncogenic functions of TRPV6 are mediated through the activation of several critical calcium-dependent signaling pathways.
The Ca²⁺/Calmodulin/Calcineurin/NFAT Pathway
This is a canonical pathway activated by TRPV6-mediated calcium influx. Sustained elevated [Ca²⁺]i leads to the activation of calmodulin (CaM). The Ca²⁺-CaM complex then activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. Dephosphorylated NFAT translocates to the nucleus, where it promotes the transcription of genes involved in proliferation and survival.
The Disruption of Calcium Signaling by Sor-C13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sor-C13, a synthetic peptide derived from the venom of the northern short-tailed shrew, has emerged as a promising first-in-class inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. Overexpressed in a variety of epithelial cancers, including ovarian, breast, prostate, and pancreatic cancer, TRPV6 plays a pivotal role in tumor progression by facilitating calcium-dependent signaling pathways that drive cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action in disrupting calcium signaling, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's role as a novel anti-cancer agent.
Introduction to this compound and its Target: The TRPV6 Calcium Channel
This compound is a 13-amino acid peptide that selectively binds to and inhibits the TRPV6 calcium channel.[1] TRPV6 is a highly calcium-selective ion channel that is minimally expressed in normal tissues but significantly upregulated in various solid tumors.[2][3] This differential expression makes it an attractive target for cancer therapy. The influx of calcium through TRPV6 channels in cancer cells activates downstream signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which promotes the transcription of genes involved in cell growth, proliferation, and resistance to apoptosis.[4][5] By blocking this initial calcium influx, this compound effectively "starves" cancer cells of a critical secondary messenger, leading to the inhibition of these pro-survival pathways.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical evaluations of this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Cell Lines / Model | Reference |
| IC50 for TRPV6 Inhibition | 14 nM | In vitro assays | [6][7][8] |
| Tumor Growth Inhibition (Ovarian Cancer Xenograft) | 59% (at 665 mg/kg) | SKOV-3 cells in mice | [9] |
| Tumor Growth Inhibition (Breast Cancer Xenograft) | Significant reduction | T-47D cells in mice | [10] |
| Reduction in TRPV6 Current Amplitude | 18% - 25% | In vitro electrophysiology | [9] |
Table 2: Phase I Clinical Trial Data for this compound in Advanced Solid Tumors
| Parameter | Finding | Patient Population | Reference |
| Dosing Regimens | 2.75, 5.5 mg/kg (20-min IV infusion); 1.375, 2.75, 4.13, 6.2 mg/kg (90-min IV infusion) | 23 patients with advanced solid tumors | [11][12] |
| Maximum Tolerated Dose (MTD) | Not established (safe and tolerated up to 6.2 mg/kg) | 23 patients with advanced solid tumors | [10][11] |
| Stable Disease Rate | 54.5% of evaluable patients (22 patients) | 23 patients with advanced solid tumors | [10][11] |
| Best Response | 27% reduction in a pancreatic tumor and a 55% reduction in CA19-9 levels at 6.2 mg/kg | 23 patients with advanced solid tumors | [10][11] |
| Common Drug-Related Adverse Events (Grade 3) | Urticaria, elevation of liver enzymes (ALT, AST), headache, hypokalemia | 23 patients with advanced solid tumors | [10][11] |
| Dose-Limiting Toxicity | Transient Grade 2 hypocalcemia (managed with calcium and vitamin D supplementation) | 23 patients with advanced solid tumors | [11] |
Signaling Pathway Disruption by this compound
This compound's primary mechanism of action is the inhibition of the TRPV6 channel, which disrupts the downstream calcineurin-NFAT signaling pathway. The following diagram illustrates this process.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., SKOV-3, T-47D) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Intracellular Calcium Influx Assay
This protocol measures the ability of this compound to block calcium entry into cells.
Protocol:
-
Cell Preparation: Culture TRPV6-expressing cells on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence microscope or a plate reader.
-
Treatment: Add this compound at the desired concentration and incubate for a specified period.
-
Stimulation: Induce calcium influx by adding a calcium-containing solution.
-
Fluorescence Measurement: Continuously record the changes in fluorescence intensity.
-
Data Analysis: Quantify the inhibition of calcium influx by comparing the fluorescence changes in this compound-treated cells to untreated controls.
Western Blot for TRPV6 Expression
This protocol is used to determine the expression levels of the TRPV6 protein in cancer cells.
Protocol:
-
Protein Extraction: Lyse cancer cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TRPV6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Ovarian Cancer Xenograft Model
This protocol describes the in vivo evaluation of this compound's anti-tumor activity.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., SKOV-3) into the flank of immunodeficient mice.[10]
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomly assign the mice to treatment and control groups.
-
Treatment Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at various doses and schedules. The control group receives a vehicle control.[10]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound represents a novel and targeted approach to cancer therapy by specifically inhibiting the TRPV6 calcium channel, a key player in the progression of many epithelial cancers. The disruption of calcium signaling through the calcineurin-NFAT pathway leads to reduced tumor cell proliferation and survival. Preclinical and Phase I clinical data have demonstrated a favorable safety profile and promising anti-tumor activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other TRPV6 inhibitors as a new class of anti-cancer agents. Further research will be crucial to fully elucidate the therapeutic potential of targeting calcium signaling in oncology.
References
- 1. Soricimed : this compound [soricimed.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. soricimed.com [soricimed.com]
- 11. Flow-Induced Activation of TRPV5 and TRPV6 Channel Stimulates Ca2+-Activated K+ Channel Causing Membrane Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Sor-c13: A Novel TRPV6 Inhibitor for Solid Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Sor-c13, a first-in-class peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, a promising target in oncology. This compound has demonstrated significant anti-tumor activity in various preclinical models of solid tumors and has completed a Phase I clinical trial. This document summarizes the key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a synthetic 13-amino acid peptide derived from the C-terminal region of soricidin, a paralytic peptide found in the saliva of the Northern Short-tailed shrew.[1] It selectively binds to and inhibits the TRPV6 calcium channel, which is overexpressed in a variety of epithelial cancers, including prostate, breast, ovarian, and pancreatic cancer, and its expression is often correlated with poor prognosis.[2][3]
TRPV6 facilitates calcium influx into cancer cells, which acts as a second messenger to activate downstream signaling pathways crucial for tumor progression. A key pathway involves the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[2][4] By blocking this initial calcium influx, this compound effectively "starves" cancer cells of a critical signal, leading to the inhibition of proliferation, survival, and metastasis.[3]
Quantitative Preclinical and Clinical Data
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (TRPV6 Inhibition) | Ovarian Cancer Cells | 14 nM | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Ovarian Cancer (SKOV-3) | NOD/SCID Mice | 800 mg/kg, i.p., daily for 12 days | 59% | [5] |
| Ovarian Cancer (SKOV-3) | NOD/SCID Mice | 600 mg/kg, i.p., daily for 12 days | Not specified, but significant | [5] |
| Ovarian Cancer (SKOV-3) | NOD/SCID Mice | 400 mg/kg, i.p., daily for 12 days | Not specified, but significant | [5] |
| Ovarian and Breast Cancer | Xenograft Models | Not specified | Effective inhibition | [4][6] |
Table 3: Phase I Clinical Trial Results in Advanced Solid Tumors
| Parameter | Value | Reference |
| Number of Patients | 23 | [7] |
| Stable Disease Rate (after 2 cycles) | 54.5% (12 out of 22 evaluable patients) | [8][9] |
| Duration of Stable Disease | 2.8 to 12.5 months | [8] |
| Best Response (Pancreatic Cancer) | 27% tumor reduction | [7][8] |
| Biomarker Reduction (CA19-9 in pancreatic cancer patient) | 55% | [8] |
| Maximum Tolerated Dose (MTD) | Not established, safe up to 6.2 mg/kg | [8] |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of the TRPV6-mediated calcium signaling pathway, which subsequently downregulates NFAT-dependent gene transcription.
References
- 1. mdpi.com [mdpi.com]
- 2. Facebook [cancer.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Soricimed : this compound [soricimed.com]
- 8. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Sor-C13: A Selective TRPV6 Channel Blocker for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sor-C13, a first-in-class selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. This compound is a synthetic 13-amino acid peptide with potential as an antineoplastic agent.[1][2] This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes associated signaling pathways and workflows.
Core Concepts: this compound and the TRPV6 Target
This compound is a synthetic peptide derived from the C-terminal region of soricidin, a paralytic peptide found in the saliva of the Northern Short-tailed shrew.[2] It has been identified as a high-affinity antagonist of the TRPV6 channel.[2][3]
The TRPV6 channel is a highly selective calcium channel that is overexpressed in a variety of epithelial cancers, including prostate, breast, ovarian, and pancreatic cancer.[4][5][6] This overexpression is associated with poor prognosis.[7] In cancer cells, elevated TRPV6 activity leads to a sustained increase in intracellular calcium, which drives proliferation, inhibits apoptosis, and promotes metastasis.[5][6][8] this compound exerts its anti-cancer effects by binding to TRPV6 and inhibiting this influx of calcium.[8][9]
Mechanism of Action: The NFAT Signaling Pathway
The primary mechanism of action of this compound involves the disruption of the calcium-dependent Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[7][9] In cancer cells with overexpressed TRPV6, the continuous influx of calcium activates calmodulin. This calcium-calmodulin complex then activates calcineurin, a phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and activation of target genes involved in cell proliferation and survival.[7] By blocking the initial calcium entry through TRPV6, this compound prevents the activation of this entire cascade, ultimately leading to decreased cancer cell viability and apoptosis.[7][9]
Signaling Pathway Diagram
Caption: this compound inhibits TRPV6, blocking the Ca²⁺/Calmodulin/Calcineurin/NFAT pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 14 nM | Not Specified | [2][3] |
| EC50 | 14 nM | Not Specified | [10][11] |
| TRPV6 Current Reduction | [10][11] | ||
| 83.5 nM | 18 ± 4.0% | Not Specified | [10][11] |
| 417.5 nM | 22 ± 4% | Not Specified | [10][11] |
| 835 nM | 24 ± 4% | Not Specified | [10][11] |
| 25 µM | 25 ± 5% | Not Specified | [10][11] |
Table 2: Preclinical In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| NOD/SCID mice | Ovarian (SKOV-3) | 400, 600, 800 mg/kg daily, i.p. for 12 days | 59% at 800 mg/kg | [12] |
| NOD/SCID mice | Ovarian (SKOV-3) | 665 mg/kg (425 µmole/kg) | 59% | [10] |
Table 3: Phase I Clinical Trial of this compound (NCT01578564)
| Parameter | Details | Reference |
| Study Design | Open-label, dose escalation (3+3 design) | [2][13] |
| Patient Population | 23 patients with advanced solid tumors of epithelial origin | [1][13] |
| Dosing Regimen | Intravenous (IV) administration on days 1-3 and 8-10 of a 21-day cycle | [2][13] |
| Dose Levels | 1.375, 2.75, 4.13, 5.5, and 6.2 mg/kg | [2][13] |
| Maximum Tolerated Dose (MTD) | Not established | [13][14] |
| Dose-Limiting Toxicities (DLTs) | Transient Grade 2 hypocalcemia (managed with calcium and vitamin D supplementation) | [13] |
| Treatment-Related Grade 3 Adverse Events | Urticaria (definitely related); elevated ALT/AST, headache, hypokalemia (possibly related) | [13][14] |
| Efficacy | 54.5% of evaluable patients (22) showed stable disease (2.8 to 12.5 months) | [13][14] |
| Best Response | 27% reduction in a pancreatic tumor with a 55% reduction in CA19-9 levels at 6.2 mg/kg | [2][13][14] |
Experimental Protocols
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of human ovarian cancer.
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound efficacy in an ovarian cancer xenograft model.
Methodology:
-
Cell Culture: Human ovarian cancer cells (SKOV-3) are cultured in appropriate media until a sufficient number of cells are obtained.
-
Animal Model: Female NOD/SCID mice are used for the study.
-
Tumor Implantation: A suspension of SKOV-3 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size, at which point tumor volume is measured regularly.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound at specified doses (e.g., 400, 600, 800 mg/kg) for a defined period (e.g., 12 days).[12] The control group receives a vehicle control.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Phase I Clinical Trial
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.
Experimental Workflow Diagram:
References
- 1. Soricimed : this compound [soricimed.com]
- 2. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 6. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Facebook [cancer.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Structural Activity Relationship of Sor-c13: A Technical Guide to a Novel TRPV6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sor-c13 is a synthetic 13-amino acid peptide that has emerged as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. Overexpression of TRPV6 is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This compound, derived from the C-terminal region of Soricidin, has demonstrated significant anti-tumor activity in preclinical models and has undergone Phase I clinical trials. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, its mechanism of action, and detailed experimental protocols for its characterization. While extensive public data on the SAR of a wide range of this compound analogs is limited, this guide synthesizes the available information to provide insights into its core functional requirements.
Introduction
This compound is a novel peptide therapeutic with the amino acid sequence H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH (KEFLHPSKVDLPR). It is a truncated form of the naturally occurring 54-amino acid peptide Soricidin, found in the venom of the northern short-tailed shrew (Blarina brevicauda). The primary mechanism of action of this compound is the inhibition of the TRPV6 calcium channel, which is frequently overexpressed in solid tumors, including those of the breast, ovary, and prostate.[1][2] By blocking TRPV6, this compound disrupts calcium homeostasis within cancer cells, leading to the inhibition of proliferation and induction of apoptosis.[3]
Structural Activity Relationship (SAR) of this compound and Related Peptides
While a comprehensive public library of this compound analogs with corresponding activities has not been detailed, key insights into its SAR can be gleaned from the available literature on Soricidin-derived peptides.
A patent for Soricidin-derived peptides suggests that truncated versions of the full-length peptide can exhibit enhanced biological activity. This indicates that the C-terminal region, from which this compound is derived, contains the primary determinants for TRPV6 inhibition. The observation that shorter peptides can have greater activity suggests that the 13-amino acid sequence of this compound may represent an optimized pharmacophore for TRPV6 binding and inhibition.
Further research into the specific contribution of each amino acid residue through techniques such as alanine scanning would be required to fully elucidate the SAR of this compound. Such studies would identify critical residues for receptor interaction and guide the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Activity of Soricidin-Derived Peptides against TRPV6
| Peptide | Sequence | Target | Assay | IC50 (nM) | Reference |
| This compound | KEFLHPSKVDLPR | TRPV6 | Electrophysiology | 14 | [4] |
| SOR-C27 | EGKLSSNDTEGGLCKEFLHPSKVDLPR | TRPV6 | Electrophysiology | - | [5] |
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and inhibiting the TRPV6 calcium channel. The inhibition of TRPV6 by this compound leads to a reduction in intracellular calcium concentration.[3] This disruption of calcium signaling interferes with the activation of the calmodulin/calcineurin-dependent transcription factor, Nuclear Factor of Activated T-cells (NFAT). The NFAT signaling pathway is a critical regulator of cancer cell proliferation, survival, and angiogenesis. By inhibiting this pathway, this compound effectively halts tumor growth and promotes apoptosis.
Caption: this compound inhibits TRPV6, blocking Ca²⁺ influx and the downstream NFAT signaling pathway.
In Vivo Efficacy
Preclinical studies and a Phase I clinical trial have provided evidence for the anti-tumor activity of this compound.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| NOD/SCID mice | SKOV-3 (Ovarian Cancer) | This compound (400, 600, 800 mg/kg, i.p., daily for 12 days) | Dose-dependent inhibition of tumor growth | [6] |
Table 3: Phase I Clinical Trial Data for this compound
| Parameter | Details | Reference |
| Study Design | Open-label, dose-escalation (3+3 design) in patients with advanced solid tumors of epithelial origin. | [4] |
| Dosing Regimen | IV administration on days 1-3 and 8-10 of a 21-day cycle. Doses ranged from 1.375 to 6.2 mg/kg. | [4] |
| Safety and Tolerability | Generally well-tolerated. No drug-related serious adverse events were reported. | [2] |
| Efficacy | 55% of evaluable patients showed stable disease. A 27% reduction in tumor size was observed in a pancreatic cancer patient at the 6.2 mg/kg dose. | [2] |
Experimental Protocols
TRPV6 Inhibition Assay using a Fluorescent Calcium Indicator (Fluo-4)
This protocol describes a cell-based assay to determine the inhibitory activity of this compound and its analogs on TRPV6 channels using the calcium-sensitive dye Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing human TRPV6 (or other suitable cell line)
-
96-well black, clear-bottom cell culture plates
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
This compound and analog peptides
-
Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm
Procedure:
-
Cell Plating: Seed HEK293-TRPV6 cells in a 96-well plate at a density of 50,000-80,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.
-
Cell Loading: Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well. Incubate for 60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS containing 2.5 mM probenecid to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of this compound and its analogs in HBSS. Add the compounds to the respective wells.
-
Calcium Influx Measurement: Measure the baseline fluorescence for 1-2 minutes. To initiate calcium influx, add a solution containing a high concentration of CaCl2 (e.g., final concentration of 10 mM).
-
Data Acquisition: Immediately begin recording the fluorescence intensity at 1-second intervals for 5-10 minutes.
-
Data Analysis: The inhibitory effect of the peptides is calculated by comparing the peak fluorescence intensity in the presence of the compound to the control (vehicle-treated) wells. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Female athymic nude or NOD/SCID mice (6-8 weeks old)
-
SKOV-3 (or other relevant) cancer cell line
-
Matrigel
-
This compound
-
Sterile PBS (phosphate-buffered saline)
-
Calipers
Procedure:
-
Cell Preparation: Culture SKOV-3 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Prepare the desired doses of this compound in sterile PBS. Administer the treatment (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 12 days). The control group receives vehicle (PBS) injections.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the efficacy of this compound.
References
- 1. In Vivo Detection of Human TRPV6-Rich Tumors with Anti-Cancer Peptides Derived from Soricidin | PLOS One [journals.plos.org]
- 2. Soricimed : this compound [soricimed.com]
- 3. Facebook [cancer.gov]
- 4. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Detection of Human TRPV6-Rich Tumors with Anti-Cancer Peptides Derived from Soricidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Orphan Drug Designation of Sor-C13 for Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sor-C13, a synthetic peptide antagonist of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of ovarian cancer.[1][2][3] This designation is supported by a body of preclinical and clinical evidence pointing to the integral role of TRPV6 in ovarian cancer pathogenesis and the potential of this compound as a targeted therapeutic. This technical guide provides an in-depth overview of the data and experimental protocols that form the basis of this compound's development for this indication.
Introduction to this compound and its Target, TRPV6
This compound is a 13-amino acid peptide derived from the C-terminus of soricidin, a paralytic peptide found in the saliva of the Northern Short-tailed shrew.[1] It is a first-in-class inhibitor that demonstrates high selectivity and affinity for the TRPV6 calcium channel.[1][3][4]
The TRPV6 channel is a non-voltage-gated calcium channel that is significantly overexpressed in a variety of epithelial cancers, including ovarian cancer, while having limited expression in healthy tissues.[1][3][5] This differential expression makes it an attractive target for cancer therapy. Elevated TRPV6 expression in ovarian cancer is correlated with poor patient outcomes.[3][5] The channel's activity facilitates a sustained influx of calcium into cancer cells, which is crucial for promoting cell proliferation, survival, and metastatic potential.[3][4][5]
Mechanism of Action: The TRPV6-NFAT Signaling Axis
This compound exerts its anti-cancer effects by binding to and inhibiting the TRPV6 channel, thereby blocking the influx of calcium into ovarian cancer cells.[1][5][6] This disruption of calcium homeostasis interferes with a critical downstream signaling pathway mediated by the Nuclear Factor of Activated T-cells (NFAT).
The proposed mechanism of action is as follows:
-
TRPV6 Inhibition: this compound binds to the TRPV6 channel on the surface of ovarian cancer cells.
-
Calcium Influx Blockade: This binding prevents the entry of calcium ions into the cell.
-
Calmodulin/Calcineurin Inhibition: The reduction in intracellular calcium prevents the activation of the calcium-s-calmodulin complex, which in turn inhibits the phosphatase activity of calcineurin.
-
NFAT Inactivation: In its phosphorylated state, NFAT is inactive in the cytoplasm. The inhibition of calcineurin prevents the dephosphorylation of NFAT, thus blocking its translocation to the nucleus.
-
Downregulation of Oncogenic Genes: By preventing NFAT from reaching the nucleus, this compound inhibits the transcription of a suite of genes involved in key oncogenic processes, including cell proliferation, metastasis, angiogenesis, and resistance to apoptosis.[7]
The following diagram illustrates the this compound signaling pathway:
References
- 1. Survival and Clinical Outcomes of Ovarian Cancer Patients Treated on Phase I Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soricimed : this compound [soricimed.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. soricimed.com [soricimed.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Patient-Reported Outcomes in Ovarian Cancer: Facilitating and Enhancing the Reporting of Symptoms, Adverse Events, and Subjective Benefit of Treatment in Clinical Trials and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sor-C13 In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sor-C13 is a synthetic peptide that has emerged as a promising candidate in oncology research. It functions as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] The overexpression of TRPV6 is implicated in the progression of several epithelial cancers, including breast, ovarian, and prostate cancer, by promoting cell proliferation and survival.[1] this compound exerts its anti-cancer effects by binding to the TRPV6 channel, thereby inhibiting calcium influx and disrupting downstream signaling pathways crucial for tumor growth.[3] This document provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability.
Mechanism of Action
This compound targets the TRPV6 calcium channel, which is frequently overexpressed in various cancer cells.[1][4] By inhibiting TRPV6, this compound blocks the influx of calcium ions (Ca2+) into the cancer cells.[3] This disruption of calcium homeostasis interferes with the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[1] The NFAT transcription factors are pivotal in promoting cancer cell proliferation, migration, and survival.[1] Consequently, the inhibition of the TRPV6-NFAT axis by this compound leads to a reduction in cancer cell viability and the induction of apoptosis (programmed cell death).[5]
Quantitative Data Summary
While specific IC50 values for this compound in various cancer cell lines from cell viability assays are not widely published in publicly available literature, the available data demonstrates its potent activity against its molecular target, the TRPV6 channel.
| Parameter | Value | Cell Line/System | Reference |
| TRPV6 Inhibition IC50 | 14 nM | Ovarian Cancer Cells | [1][2] |
It has been reported that this compound is more effective at reducing cell viability than the conventional chemotherapy drug, cisplatin.[6] Furthermore, in vivo studies have demonstrated the efficacy of this compound in inhibiting tumor growth in xenograft models of ovarian and breast cancer.[1]
Experimental Protocols
To assess the in vitro effects of this compound on cancer cell viability, standard colorimetric or luminescent-based assays can be employed. The following are detailed protocols for the MTT and CellTiter-Glo® assays, adapted for the evaluation of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., T-47D for breast cancer, SKOV-3 for ovarian cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound peptide
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound peptide
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, using opaque-walled 96-well plates to minimize background luminescence.
-
-
This compound Treatment:
-
Follow the same treatment protocol as for the MTT assay.
-
-
Assay Procedure:
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the luminescence of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the TRPV6 channel, blocking Ca2+ influx and NFAT activation.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining this compound's effect on cancer cell viability.
References
- 1. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Soricimed : this compound [soricimed.com]
- 5. Soricimed to investigate the potential benefit of its TRPV6 inhibitor, this compound, in the treatment of COVID-19 – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 6. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for the Use of Sor-C13 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Sor-C13, a selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, in preclinical xenograft mouse models of cancer. The following protocols are based on established methodologies and published data to ensure reproducibility and scientific rigor.
Introduction
This compound is a synthetic peptide that demonstrates anti-cancer activity by inhibiting the TRPV6 calcium channel, which is overexpressed in various solid tumors, including ovarian and breast cancer.[1][2] Inhibition of TRPV6 disrupts intracellular calcium homeostasis, leading to the suppression of pro-cancerous signaling pathways, such as the calcineurin-NFAT pathway, ultimately inhibiting tumor growth.[2][3] Xenograft mouse models are a critical tool in preclinical oncology research to evaluate the in vivo efficacy of novel therapeutic agents like this compound.
Mechanism of Action of this compound
This compound selectively binds to the TRPV6 channel, preventing the influx of calcium ions into cancer cells.[2] This reduction in intracellular calcium inhibits the activation of calmodulin and the subsequent dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT) by calcineurin.[3] As a result, the translocation of NFAT to the nucleus is blocked, leading to the downregulation of genes involved in cell proliferation, survival, and metastasis.[3][4]
Mechanism of action of this compound.
Experimental Protocols
Cell Line Selection and Culture
The choice of cancer cell line is critical and should be based on confirmed overexpression of TRPV6. Commonly used and validated cell lines for this compound studies include:
-
SKOV-3: Human ovarian adenocarcinoma cell line.[5]
-
T-47D: Human breast ductal carcinoma cell line.[6]
Protocol:
-
Culture the selected cell line according to the supplier's recommendations (e.g., ATCC).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly passage cells to maintain exponential growth.
-
Prior to implantation, perform a cell count and viability assessment (e.g., trypan blue exclusion) to ensure a high percentage of viable cells (>95%).
Xenograft Mouse Model Establishment
Animal Model:
-
Strain: Non-obese diabetic/severe combined immunodeficient (NOD-SCID) mice are recommended due to their profound immunosuppression, which allows for robust tumor engraftment.[7][8]
-
Age/Sex: Female mice, 6-8 weeks old, are typically used for ovarian and breast cancer models.[7]
Protocol:
-
Acclimate the mice to the animal facility for at least one week prior to any procedures.
-
For subcutaneous xenografts, harvest cancer cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, to a final concentration appropriate for injection.[9]
-
For SKOV-3 cells: Inject 1.5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[7]
-
For T-47D cells: Inject 1 x 10^7 cells in a volume of 100-200 µL into the mammary fat pad.[7]
-
Monitor the mice regularly for tumor development. Tumor growth can typically be observed within 1-2 weeks.
Experimental workflow for a this compound xenograft study.
This compound Administration
Preparation of this compound Solution:
-
This compound is a peptide and should be reconstituted in a sterile, biocompatible vehicle such as sterile saline or PBS. The final concentration should be calculated based on the desired dosage and the injection volume.
Dosing and Administration:
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for this compound administration in mouse models.[7]
-
Dosage: The optimal dose of this compound may vary depending on the tumor model. Published studies have used a range of doses.[7][10][11] It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
-
Treatment Schedule: A typical treatment schedule involves daily IP injections for a defined period, for example, 12 consecutive days.[7][10]
Protocol for Intraperitoneal Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the this compound solution slowly.
-
Monitor the animal for any signs of distress post-injection.
Monitoring and Data Collection
Tumor Volume Measurement:
-
Measure the tumor dimensions 2-3 times per week using a digital caliper.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[12]
-
Record the tumor volume for each mouse at each time point.
Body Weight:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of overall health and potential treatment-related toxicity.
Ethical Endpoints:
-
Establish clear ethical endpoints for the study in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Endpoints may include a maximum tumor volume (e.g., 1500-2000 mm³), significant body weight loss (>15-20%), tumor ulceration, or other signs of distress.[12][13]
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of Tumor Growth Data for SKOV-3 Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 4 (mm³) | Day 8 (mm³) | Day 12 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 105 ± 8 | 250 ± 15 | 550 ± 30 | 980 ± 50 | - |
| This compound (400 mg/kg) | 102 ± 7 | 180 ± 12 | 350 ± 20 | 500 ± 25 | 49% |
| This compound (600 mg/kg) | 108 ± 9 | 165 ± 10 | 280 ± 18 | 400 ± 22 | 59% |
| This compound (800 mg/kg) | 103 ± 6 | 150 ± 9 | 240 ± 15 | 350 ± 20 | 64% |
Data are presented as mean ± SEM.
Table 2: Example of Body Weight Data
| Treatment Group | Day 0 (g) | Day 4 (g) | Day 8 (g) | Day 12 (g) |
| Vehicle Control | 20.1 ± 0.5 | 20.5 ± 0.6 | 20.8 ± 0.7 | 21.0 ± 0.8 |
| This compound (400 mg/kg) | 20.3 ± 0.4 | 20.1 ± 0.5 | 19.9 ± 0.6 | 19.8 ± 0.7 |
| This compound (600 mg/kg) | 20.0 ± 0.5 | 19.7 ± 0.6 | 19.5 ± 0.7 | 19.3 ± 0.8 |
| This compound (800 mg/kg) | 20.2 ± 0.6 | 19.8 ± 0.7 | 19.4 ± 0.8 | 19.1 ± 0.9 |
Data are presented as mean ± SEM.
Conclusion
These application notes provide a detailed framework for conducting in vivo studies with this compound in xenograft mouse models. Adherence to these protocols will facilitate the generation of robust and reliable data to evaluate the therapeutic potential of this promising anti-cancer agent. It is essential to adapt these protocols to specific experimental needs and to conduct all animal procedures under approved ethical guidelines.
References
- 1. Soricimed : this compound [soricimed.com]
- 2. Facebook [cancer.gov]
- 3. TRPV6 - Wikipedia [en.wikipedia.org]
- 4. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SK-OV-3 Xenograft Model | Xenograft Services [xenograft.net]
- 6. T-47D Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. soricimed.com [soricimed.com]
- 8. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Mouse Transfection [mouse-transfection.com]
- 9. Tumor xenograft in NOD-SCID mice [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. cyagen.com [cyagen.com]
Application Notes and Protocols for Patch Clamp Analysis of TRPV6 with Sor-C13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a highly calcium-selective ion channel crucial for calcium homeostasis.[1] Its overexpression has been implicated in the progression of various cancers, including breast, prostate, colon, and ovarian cancer, making it a compelling target for anti-cancer drug development.[1][2] Sor-C13, a 13-amino acid peptide, is a potent and selective inhibitor of the TRPV6 channel.[1][3] By blocking calcium influx through TRPV6, this compound disrupts downstream signaling pathways, such as the calcineurin/NFAT pathway, which is involved in cancer cell proliferation and survival.[1] This document provides detailed application notes and protocols for the electrophysiological analysis of TRPV6 channels and their inhibition by this compound using the whole-cell patch clamp technique.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with TRPV6 channels.
Table 1: this compound Binding Affinity and Efficacy
| Parameter | Value | Reference |
| IC50 | 14 nM | [4] |
Table 2: Inhibition of TRPV6-mediated Currents by this compound
| This compound Concentration | Percent Inhibition of TRPV6 Current (Mean ± SEM) | Reference |
| 83.5 nM | 18 ± 4.0% | [5] |
| 417.5 nM | 22 ± 4% | [5] |
| 835 nM | 24 ± 4% | [5] |
| 25 µM | 25 ± 5% | [5] |
Signaling Pathway
This compound inhibits TRPV6, leading to a reduction in intracellular calcium concentration. This, in turn, prevents the activation of the calcium-dependent phosphatase calcineurin and the subsequent dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor implicated in oncogenesis.
References
Application Notes and Protocols for Fluorescent Labeling of Sor-C13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sor-C13 is a synthetically derived 13-amino acid peptide from the C-terminal region of soricidin, a bioactive peptide found in the venom of the northern short-tailed shrew (Blarina brevicauda)[1]. It functions as a potent and selective inhibitor of the transient receptor potential vanilloid 6 (TRPV6) channel, which is often overexpressed in various cancers[1][2][3]. The fluorescent labeling of this compound is a critical technique for visualizing its cellular uptake, subcellular localization, and for tracking its biodistribution in preclinical studies[1]. This document provides detailed methods and protocols for the fluorescent labeling of this compound, enabling researchers to effectively utilize this peptide in a variety of experimental applications.
The amino acid sequence of soricidin (UniProt accession number P0C2P6) reveals the C-terminal 13-amino acid sequence of this compound to be GKLFPWNAFCAMT . This sequence contains several potential sites for fluorescent labeling, including the N-terminal primary amine, the primary amine on the lysine (K) side chain, and the thiol group on the cysteine (C) side chain. The choice of labeling strategy will depend on the specific experimental requirements and the desired properties of the final labeled peptide.
Choosing a Fluorescent Label
A wide variety of fluorescent dyes are commercially available for peptide labeling, each with distinct spectral properties, brightness, and photostability. The selection of an appropriate fluorophore should be based on the available excitation and emission filters of the imaging system and the potential for spectral overlap with other fluorescent probes in multiplexing experiments.
Table 1: Properties of Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Reactive Group | Key Features |
| FAM (Carboxyfluorescein) | ~495 | ~517 | NHS Ester | Cost-effective, widely used, good water solubility. |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~517 | Isothiocyanate | Common green fluorophore, though conjugates can be less stable than FAM. |
| TAMRA (Tetramethylrhodamine) | ~552 | ~578 | NHS Ester | Bright red-orange fluorescence, relatively photostable. |
| Cyanine Dyes (e.g., Cy3, Cy5) | Cy3: ~550, Cy5: ~650 | Cy3: ~570, Cy5: ~670 | NHS Ester, Maleimide | High molar extinction coefficients, available in a range of wavelengths. |
| Alexa Fluor Dyes (e.g., Alexa Fluor 488, 594, 647) | Variable | Variable | NHS Ester, Maleimide | Excellent photostability and brightness, pH insensitive. |
| ATTO Dyes | Variable | Variable | NHS Ester, Maleimide | High photostability and quantum yields, suitable for advanced microscopy. |
Experimental Protocols
Two primary strategies for fluorescently labeling this compound are presented below: N-terminal/lysine labeling via amine-reactive dyes and cysteine-specific labeling via thiol-reactive dyes.
Protocol 1: N-Terminal and Lysine Labeling with NHS-Ester Dyes
This protocol targets the primary amine at the N-terminus of this compound and the epsilon-amino group of the lysine residue. This method will result in a heterogeneous mixture of singly and doubly labeled peptides.
Principle: N-hydroxysuccinimide (NHS) esters react with primary amines in a pH-dependent manner to form stable amide bonds.
Materials:
-
This compound peptide (high purity, >95%)
-
Amine-reactive fluorescent dye with an NHS-ester group (e.g., FAM-NHS, Cy5-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
-
Mass Spectrometer for characterization
Procedure:
-
Peptide Dissolution: Dissolve this compound in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester fluorescent dye in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the dissolved dye to the peptide solution. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction vial and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled this compound from unreacted dye and unlabeled peptide using RP-HPLC.
-
Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at the absorbance wavelength of the peptide bond (214 nm) and the excitation wavelength of the fluorophore.
-
Collect the fractions corresponding to the fluorescently labeled peptide.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should be the mass of the unlabeled peptide plus the mass of the fluorophore.
-
Assess the purity of the final product by analytical RP-HPLC.
-
Protocol 2: Cysteine-Specific Labeling with Maleimide Dyes
This protocol specifically targets the thiol group of the cysteine residue in the this compound sequence, resulting in a site-specifically labeled peptide.
Principle: Maleimide groups react specifically with sulfhydryl (thiol) groups at a near-neutral pH to form a stable thioether bond.
Materials:
-
This compound peptide (high purity, >95%)
-
Thiol-reactive fluorescent dye with a maleimide group (e.g., Alexa Fluor 488 C5 Maleimide)
-
Degassed reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0-7.5, containing 1 mM EDTA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Purification system (e.g., RP-HPLC)
-
Mass Spectrometer for characterization
Procedure:
-
Peptide Dissolution and Reduction (if necessary):
-
Dissolve this compound in the degassed reaction buffer to a concentration of 1-5 mg/mL.
-
If disulfide-bonded dimers of this compound are present, add a 5-10 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
Dye Preparation: Immediately before use, dissolve the maleimide-functionalized fluorescent dye in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the dissolved dye to the peptide solution.
-
Gently mix and react for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Purify the fluorescently labeled this compound using RP-HPLC as described in Protocol 1.
-
-
Characterization:
-
Confirm the successful and specific labeling of the cysteine residue by mass spectrometry and analytical RP-HPLC.
-
Visualizing Experimental Workflows and Applications
Experimental Workflow for Fluorescent Labeling
Caption: Workflow for fluorescently labeling this compound peptide.
Application in Cellular Uptake Studies
Caption: Using labeled this compound to study cellular uptake.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful fluorescent labeling of this compound. Careful consideration of the choice of fluorophore and labeling strategy is essential to ensure that the biological activity of the peptide is maintained. Proper purification and characterization are critical steps to obtain a high-quality fluorescently labeled peptide for reliable and reproducible experimental results in cancer research and drug development.
References
Application Notes and Protocols for In Vivo Administration of Sor-C13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sor-C13 is a synthetic peptide that acts as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. The TRPV6 channel is overexpressed in various epithelial cancers, including breast, ovarian, and prostate cancer, and its activity is associated with tumor growth and proliferation. By inhibiting TRPV6-mediated calcium influx into cancer cells, this compound disrupts downstream signaling pathways that promote cell survival and proliferation, making it a promising candidate for anti-cancer therapy. These application notes provide detailed protocols for the in vivo administration of this compound in preclinical cancer models, a summary of quantitative efficacy data, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical in vivo studies evaluating the efficacy of this compound in mouse xenograft models.
| Animal Model | Cancer Cell Line | Administration Route | Dosage | Treatment Schedule | Key Findings | Reference |
| Female NOD/SCID mice | SKOV-3 (ovarian cancer) | Intraperitoneal (i.p.) | 400, 600, 800 mg/kg | Daily for 12 days | Statistically significant reduction in tumor growth at all doses by day 12. | |
| Female NOD/SCID mice | SKOV-3 (ovarian cancer) | Intraperitoneal (i.p.) | 400, 600, 800 mg/kg | Days 1, 2, 3, 8, 9, and 10 | Similar tumor growth inhibition to the daily dosing regimen. | |
| Female NOD/SCID mice | T-47D (breast cancer) | Intraperitoneal (i.p.) | 200, 300, 600 mg/kg | Daily for 12 days, followed by a 2-week no-treatment period | Inhibition of tumor growth compared to controls. | |
| Mice | SKOV-3 (ovarian cancer) | Not Specified | 665 mg/kg | Not Specified | 59% inhibition of tumor growth. |
Experimental Protocols
Xenograft Tumor Model Establishment
This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
Cancer cell lines (e.g., SKOV-3, T-47D)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Culture cancer cells to ~70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and perform a cell count to determine viability.
-
Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel to the desired concentration (e.g., 1.5 x 10^6 SKOV-3 cells per graft). Keep cells on ice.
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
Monitor the animals for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
This compound Preparation and Administration (Intraperitoneal Route)
This protocol details the preparation and intraperitoneal injection of this compound.
Materials:
-
This compound peptide
-
Sterile vehicle (e.g., sterile water for injection, saline)
-
Syringes (1 mL) and needles (26-30 gauge)
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, reconstitute the lyophilized this compound peptide in the appropriate sterile vehicle to the desired stock concentration.
-
Further dilute the stock solution with the sterile vehicle to achieve the final desired dosage concentration for injection. The final injection volume for a mouse is typically 100-200 µL.
-
-
Intraperitoneal Injection:
-
Restrain the mouse securely. One common method is to grasp the loose skin over the shoulders and behind the ears.
-
Tilt the mouse's head slightly downwards.
-
Wipe the injection site in the lower right abdominal quadrant with 70% ethanol. This location is chosen to avoid the cecum and urinary bladder.
-
Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate improper needle placement.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
-
Animal Monitoring and Endpoint Criteria
Regular monitoring of animal health and tumor progression is critical for ethical and scientifically valid research.
Monitoring:
-
Frequency: Animals should be monitored at least three times per week, and daily as tumors approach the endpoint.
-
Parameters to Assess:
-
Tumor Burden: Measure tumor volume with calipers. Note any ulceration or necrosis.
-
Body Weight: Record body weight at each monitoring session. Progressive weight loss of more than 15-20% is a sign of significant distress.
-
Clinical Signs: Observe for changes in posture, activity, grooming, and food/water intake. Signs of distress include ruffled fur, hunched posture, lethargy, and dehydration.
-
Injection Site: Check for any signs of irritation or inflammation at the injection site.
-
Humane Endpoints: The study should be terminated for an individual animal if any of the following criteria are met:
-
Tumor volume exceeds a predetermined size (e.g., 1500-2000 mm³).
-
Tumor ulceration occurs and persists.
-
Body weight loss exceeds 20% of the initial weight.
-
The animal exhibits signs of significant pain or distress that cannot be alleviated.
Visualizations
TRPV6 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits TRPV6, blocking Ca²⁺ influx and downstream NFAT activation.
Experimental Workflow for In Vivo Efficacy Study of this compound
Caption: Workflow for a preclinical in vivo study of this compound.
Application Notes and Protocols for Calcium Imaging with Sor-c13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sor-c13 is a potent and selective synthetic peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] TRPV6 is frequently overexpressed in various solid tumors, including breast, prostate, ovarian, and pancreatic cancers, where it plays a crucial role in promoting cancer cell proliferation and survival by mediating constitutive calcium influx.[1][3] this compound binds to TRPV6 with high affinity, blocking calcium entry and thereby inducing apoptosis and inhibiting tumor growth.[2][4] The primary mechanism of action involves the disruption of the downstream Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[4]
Calcium imaging is a powerful technique to functionally assess the inhibitory activity of compounds like this compound on TRPV6 channels. By visualizing and quantifying intracellular calcium dynamics, researchers can elucidate the dose-dependent effects of this compound and screen for other potential TRPV6 inhibitors. This document provides detailed application notes and protocols for utilizing calcium imaging techniques to study the effects of this compound treatment.
Data Presentation
Quantitative Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 14 nM | In vitro TRPV6 inhibition assay | [5] |
| IC50 | 14 nM | In vitro TRPV6 inhibition assay | [1][2] |
Dose-Dependent Inhibition of TRPV6 Currents by this compound
| This compound Concentration | Percent Reduction of TRPV6 Current (Mean ± SD) | Reference |
| 83.5 nM | 18 ± 4.0% | [5][6] |
| 417.5 nM | 22 ± 4% | [5][6] |
| 835 nM | 24 ± 4% | [5][6] |
| 25 µM | 25 ± 5% | [5][6] |
Signaling Pathway
The overexpression of TRPV6 in cancer cells leads to a sustained influx of calcium ions (Ca²⁺). This elevated intracellular Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation into the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes involved in cell proliferation, survival, and metastasis.[3][7] this compound inhibits this pathway by blocking the initial Ca²⁺ influx through TRPV6.[4]
TRPV6-NFAT signaling pathway and this compound inhibition.
Experimental Protocols
Protocol 1: Screening of TRPV6 Inhibitors using Calcium Imaging
This protocol outlines a general workflow for screening compounds, such as this compound, for their ability to inhibit TRPV6-mediated calcium influx.
Workflow for screening TRPV6 inhibitors.
Protocol 2: Detailed Calcium Imaging with Fura-2 AM to Measure this compound Inhibition of TRPV6
This protocol is adapted for assessing the inhibitory effect of this compound on TRPV6 channels in a cancer cell line known to overexpress TRPV6 (e.g., PC-3, T-47D).
Materials:
-
TRPV6-expressing cancer cells (e.g., PC-3, T-47D)
-
Glass coverslips
-
Cell culture medium
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
DMSO
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer, with and without CaCl₂
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging (340 nm and 380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation:
-
Plate TRPV6-expressing cells onto glass coverslips and culture until they reach 70-80% confluency.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution:
-
Dissolve Fura-2 AM in high-quality, anhydrous DMSO to make a 1-5 mM stock solution.
-
For loading, dilute the Fura-2 AM stock solution in serum-free culture medium or HBSS to a final concentration of 2-5 µM.
-
Add Pluronic F-127 (0.02-0.05%) to the loading solution to aid in dye dispersal.
-
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.[8]
-
-
De-esterification:
-
After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in HBSS.
-
Incubate the Fura-2-loaded cells with the desired concentrations of this compound for a predetermined time (e.g., 15-30 minutes) prior to imaging. Include a vehicle control (HBSS without this compound).
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Initially, perfuse the cells with a Ca²⁺-free HBSS to establish a baseline fluorescence ratio.
-
Record the fluorescence intensity at emission ~510 nm while alternating the excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
To measure TRPV6-mediated calcium influx, switch the perfusion solution to HBSS containing 2 mM CaCl₂.[8]
-
Continue recording the 340/380 nm fluorescence ratio to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the increase in the fluorescence ratio in this compound-treated cells to that of the vehicle-treated control cells to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the this compound concentration to determine the dose-response curve and calculate the EC50.
-
Conclusion
Calcium imaging techniques are indispensable for the functional characterization of ion channel modulators like this compound. The provided protocols offer a framework for researchers to investigate the inhibitory effects of this compound on TRPV6 and to screen for novel therapeutic agents targeting this oncochannel. The quantitative data and pathway information presented herein should serve as a valuable resource for professionals in cancer research and drug development.
References
- 1. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Characterization of the TRPV6 calcium channel-specific phenotype by RNA-seq in castration-resistant human prostate cancer cells [frontiersin.org]
Application Notes and Protocols for Sor-c13 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sor-c13 is a novel synthetic peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2][3] The TRPV6 channel is frequently overexpressed in a variety of solid tumors, including breast, prostate, ovarian, and pancreatic cancers, and its expression is correlated with poor prognosis.[4][5] By selectively binding to and inhibiting TRPV6, this compound blocks the influx of calcium into cancer cells.[1][2] This disruption of calcium homeostasis interferes with downstream signaling pathways, primarily the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) axis, which is crucial for cancer cell proliferation, survival, and metastasis.[5] Ultimately, the inhibition of TRPV6 by this compound can lead to decreased cancer cell viability and induction of apoptosis.[4][5]
Three-dimensional (3D) spheroid cultures have emerged as a more physiologically relevant in vitro model for cancer research compared to traditional 2D monolayer cultures.[6][7] Spheroids better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and pH, as well as intricate cell-cell and cell-matrix interactions.[7][8][9] These characteristics make 3D spheroid models invaluable for assessing the efficacy and penetration of anti-cancer therapeutics in a setting that more closely resembles in vivo conditions.
These application notes provide a detailed protocol for evaluating the therapeutic potential of this compound in 3D cancer cell spheroid models.
Mechanism of Action of this compound
This compound is a high-affinity antagonist of the TRPV6 calcium channel, with an IC50 of 14 nM.[1] Its mechanism of action involves the inhibition of calcium influx into cancer cells that overexpress TRPV6. This leads to the downstream inhibition of the NFAT signaling pathway, which is known to promote cancer progression. The reduction in intracellular calcium disrupts multiple oncogenic processes, including proliferation, resistance to apoptosis, and metastasis.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies. This data can be used as a reference for expected outcomes when testing this compound in 3D spheroid cultures.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | - | 14 nM | [1] |
| EC50 (Calcium Influx) | - | 14 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Effect | Reference |
| SKOV-3 Ovarian Cancer Xenograft | 665 mg/kg | 59% tumor growth inhibition | [2] |
| Pancreatic Cancer (Phase I Clinical Trial) | 6.2 mg/kg | 27% reduction in tumor size | [10] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation
This protocol describes the generation of 3D tumor spheroids using the hanging drop method, which is suitable for forming uniformly sized spheroids.
Materials:
-
Cancer cell line known to overexpress TRPV6 (e.g., OVCAR-3, PC-3, T-47D)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hanging drop spheroid culture plates (e.g., 96-well or 384-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Adjust the cell concentration to 2.5 x 10⁵ cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the inside of the lid of a hanging drop plate, resulting in 5,000 cells per drop.
-
Add PBS to the bottom of the plate to maintain humidity.
-
Invert the lid and place it on the plate.
-
Incubate for 3-5 days to allow for spheroid formation. Spheroids should be visible as tight, spherical aggregates.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids
-
This compound peptide
-
Complete cell culture medium
-
Multi-channel pipette
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Carefully transfer the spheroids from the hanging drops to an ultra-low attachment 96-well plate containing 100 µL of fresh medium per well.
-
Add 100 µL of the this compound dilutions to the corresponding wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
Protocol 3: Analysis of Spheroid Viability and Size
This protocol describes methods to assess the effect of this compound on spheroid viability and growth.
Materials:
-
Treated spheroids
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Brightfield microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure for Viability Assay:
-
After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Procedure for Spheroid Size Measurement:
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the change in spheroid volume over time for each treatment condition.
Protocol 4: Apoptosis Assay
This protocol details the detection of apoptosis in this compound-treated spheroids using a caspase-3/7 activity assay.
Materials:
-
Treated spheroids
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Follow the same treatment procedure as in Protocol 2.
-
At the end of the treatment period, add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for testing the application of this compound in 3D spheroid cultures.
References
- 1. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Soricimed : this compound [soricimed.com]
- 4. mdpi.com [mdpi.com]
- 5. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Three-Dimensional In Vitro Tumor Models for Cancer Research and Drug Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Promising Applications of Tumor Spheroids and Organoids for Personalized Medicine [mdpi.com]
- 10. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tumor Growth Inhibition with Sor-c13
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for assessing the tumor growth inhibition properties of Sor-c13, a first-in-class peptide antagonist of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. This compound offers a targeted approach to cancer therapy by disrupting calcium homeostasis in tumor cells that overexpress TRPV6, a channel implicated in the proliferation and survival of various cancers. This document outlines the mechanism of action of this compound, detailed protocols for in vitro cell viability assays and in vivo xenograft models, and a summary of key quantitative data. Additionally, it includes visualizations of the underlying signaling pathway and experimental workflows to facilitate a deeper understanding and practical application of these methods in a research setting.
Introduction to this compound
This compound is a synthetic 13-amino acid peptide derived from the C-terminus of soricidin, a paralytic peptide found in the venom of the northern short-tailed shrew. It is a high-affinity, selective antagonist of the TRPV6 calcium channel.[1] TRPV6 is overexpressed in a variety of solid tumors, including breast, ovarian, prostate, and pancreatic cancers, where its expression is correlated with poor prognosis.[2][3] By inhibiting TRPV6, this compound effectively "starves" cancer cells of the calcium necessary for their growth and division, leading to reduced cell viability and inhibition of tumor growth.[4] A Phase I clinical trial (NCT01578564) has demonstrated that this compound is safe and well-tolerated in patients with advanced solid tumors, with preliminary evidence of anti-cancer activity.[5][6]
Mechanism of Action
The primary molecular target of this compound is the TRPV6 calcium channel. In cancer cells, the overexpression of TRPV6 leads to a sustained increase in intracellular calcium levels. This elevated calcium acts as a second messenger, activating downstream signaling pathways that promote cancer progression.
A key pathway affected by TRPV6 activity is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.[2][3][7] Increased intracellular calcium activates calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its translocation into the nucleus.[7] Once in the nucleus, NFAT acts as a transcription factor, promoting the expression of genes involved in cell proliferation, survival, angiogenesis, and metastasis, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF).[8][9][10]
This compound binds to TRPV6, inhibiting this influx of calcium. This disruption of calcium signaling prevents the activation of the calcineurin-NFAT pathway, thereby suppressing the expression of pro-cancerous genes and leading to an anti-tumor effect.[2][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies, as well as clinical trials.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 14 nM | General (TRPV6 inhibition) | [11] |
| TRPV6 Current Inhibition | 18 ± 4.0% | HEK293 cells expressing TRPV6 | [1] |
| (at 83.5 nM this compound) | |||
| TRPV6 Current Inhibition | 22 ± 4.0% | HEK293 cells expressing TRPV6 | [1] |
| (at 417.5 nM this compound) | |||
| TRPV6 Current Inhibition | 24 ± 4.0% | HEK293 cells expressing TRPV6 | [1] |
| (at 835 nM this compound) | |||
| TRPV6 Current Inhibition | 25 ± 5.0% | HEK293 cells expressing TRPV6 | [1] |
| (at 25 µM this compound) |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Ovarian Cancer | SKOV-3 | NOD/SCID mice | 400, 600, 800 mg/kg, i.p. daily for 12 days | Dose-dependent inhibition (59% at 665 mg/kg) | [1][8][12] |
| Breast Cancer | T-47D | NOD/SCID mice | 200, 300, 600 mg/kg, i.p. daily for 12 days | Dose-dependent inhibition | [8] |
Table 3: Phase I Clinical Trial Data (NCT01578564)
| Parameter | Observation | Patient Population | Reference |
| Safety & Tolerability | Safe and well-tolerated up to 6.2 mg/kg | 23 patients with advanced solid tumors | [6] |
| Clinical Response | 54.5% of evaluable patients showed stable disease | 22 evaluable patients | [6] |
| Pancreatic Cancer | 27% reduction in tumor size and 55% reduction in CA19-9 levels in one patient | Patient with pancreatic ductal adenocarcinoma | [6][13] |
Experimental Protocols
The following are detailed protocols for assessing the anti-tumor activity of this compound.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SKOV-3, T-47D, PC-3)
-
Complete cell culture medium
-
This compound peptide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vivo Tumor Xenograft Model
This protocol describes the assessment of this compound's anti-tumor efficacy in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nu/nu mice)
-
Cancer cell line of interest (e.g., SKOV-3)
-
Sterile PBS
-
Matrigel (optional)
-
This compound peptide
-
Vehicle control (e.g., saline)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Treatment with this compound:
-
Administer this compound via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule (e.g., daily for 12 days).
-
Administer the vehicle control to the control group.
-
-
Endpoint and Data Analysis:
-
Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size or for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.
-
Conclusion
This compound represents a promising targeted therapy for cancers that overexpress the TRPV6 calcium channel. The protocols and data presented in these application notes provide a framework for researchers to effectively assess the tumor growth inhibition potential of this compound in preclinical models. The detailed methodologies for in vitro and in vivo studies, combined with an understanding of the underlying mechanism of action, will aid in the further investigation and development of this novel anti-cancer peptide.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. LLC cells tumor xenograft model [protocols.io]
- 4. researchhub.com [researchhub.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. NFAT Proteins: Emerging Roles in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NFAT Gene Family in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. TRPV6 as A Target for Cancer Therapy [jcancer.org]
- 12. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
Application Note: Protocol for NFAT Reporter Assay with Sor-C13
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a crucial regulator of cellular processes, including immune responses, cell proliferation, and differentiation.[1][2] Deregulation of this pathway has been implicated in the progression of various diseases, including cancer.[3][4] The activation of NFAT is primarily controlled by intracellular calcium levels. An increase in cytoplasmic calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its translocation into the nucleus where it activates target gene transcription.[3][5]
Sor-C13 is a novel synthetic peptide that acts as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[6][7][8] In many epithelial cancers, such as ovarian, pancreatic, and breast cancer, the TRPV6 channel is overexpressed, leading to a sustained increase in intracellular calcium.[6][9] This elevated calcium level constitutively activates the calcineurin-NFAT signaling pathway, promoting cancer cell proliferation and survival.[9][10] this compound blocks this initial calcium influx through TRPV6, thereby inhibiting the downstream activation of the NFAT transcription complex.[6][10]
This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on the NFAT signaling pathway using a cell-based luciferase reporter assay. This assay serves as a robust method to determine the potency of this compound and similar compounds that target the TRPV6-NFAT axis.
The TRPV6-Calcineurin-NFAT Signaling Pathway
The following diagram illustrates the signaling cascade leading to NFAT activation and the point of inhibition by this compound. In cancer cells overexpressing TRPV6, the channel facilitates a continuous influx of extracellular Ca2+. This activates calmodulin and, subsequently, the phosphatase calcineurin. Calcineurin then dephosphorylates cytoplasmic NFAT, exposing a nuclear localization signal. The dephosphorylated NFAT translocates to the nucleus, where it binds to response elements in gene promoters, driving the transcription of genes involved in cell proliferation and survival. This compound specifically blocks the TRPV6 channel, preventing the initial Ca2+ influx and thus inhibiting the entire downstream signaling cascade.[3][5][6][10]
Materials and Equipment
Reagents
-
Cell Line: NFAT Reporter-Jurkat cells (e.g., BPS Bioscience, #6042) or a relevant cancer cell line (e.g., T-47D, SKOV-3) stably transfected with an NFAT-Luciferase reporter plasmid.[10][11]
-
This compound: Soricimed Biopharma or other commercial supplier. Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO).
-
Cell Culture Medium: As recommended by the cell line supplier (e.g., RPMI-1640 or DMEM).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution.
-
Assay Medium: Cell culture medium, potentially with reduced serum (e.g., 0.5% FBS).
-
NFAT Activators (Positive Controls): Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.[11][12]
-
Vehicle Control: Same solvent used for this compound and activators (e.g., DMSO, final concentration ≤ 0.5%).[11]
-
Luciferase Assay System: A one-step reagent that combines cell lysis buffer and luciferase substrate (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience, #60690).[11]
-
Sterile PBS.
Equipment
-
Sterile 96-well solid white opaque tissue culture plates.
-
Luminometer capable of reading 96-well plates.
-
Humidified CO₂ incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Multichannel and single-channel pipettes.
-
Sterile pipette tips and reagent reservoirs.
-
Centrifuge.
-
Hemocytometer or automated cell counter.
Experimental Workflow
The workflow involves preparing the cells, treating them with this compound and an NFAT activator, incubating to allow for reporter gene expression, and finally, measuring the luminescent signal.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format.
Cell Preparation
-
Culture the NFAT reporter cells according to the supplier's instructions until they reach 80-90% confluency.
-
On the day of the assay, harvest the cells and perform a cell count to determine viability and concentration.
-
Resuspend the cells in fresh, pre-warmed assay medium to a final density of 4 x 10⁵ cells/mL (this will yield 40,000 cells per 100 µL).[11][12]
Assay Procedure
-
Cell Seeding: Add 100 µL of the cell suspension to each well of a 96-well solid white plate.
-
Plate Layout: Design the plate to include cell-free background wells, unstimulated cells (negative control), stimulated cells with vehicle (positive control), and cells treated with a titration of this compound.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium at 2X the final desired concentration.
-
Compound Addition: Add 50 µL of the this compound dilutions or vehicle to the appropriate wells.
-
Pre-incubation (Optional): Incubate the plate for 30-60 minutes at 37°C to allow for compound uptake.
-
Stimulation: Prepare a 4X stock of the NFAT activator (e.g., 8 µM Ionomycin and 120 nM PMA for a 1X final concentration of 2 µM and 30 nM, respectively).[11] Add 50 µL of this activator solution to all wells except the unstimulated negative control wells. To the negative control wells, add 50 µL of assay medium.
-
Final Volume: The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 5-6 hours in a humidified incubator at 37°C with 5% CO₂.[11] Incubation time may need to be optimized depending on the cell line (some protocols suggest up to 18 hours).[12]
-
Luminescence Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes. b. Prepare the one-step luciferase assay reagent according to the manufacturer's instructions. c. Add 100 µL of the luciferase reagent to each well.[11] d. Incubate the plate for 15-30 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.[11] e. Measure the luminescence using a microplate luminometer.
Data Presentation and Analysis
Data Analysis
-
Background Subtraction: Calculate the average luminescence from the cell-free wells and subtract this value from all other readings.
-
Determine Percent Inhibition: Normalize the data by defining the signal from the unstimulated cells (negative control) as 100% inhibition and the signal from the stimulated cells with vehicle (positive control) as 0% inhibition. Use the following formula: % Inhibition = 100 x [1 - (Signal_SorC13 - Signal_Negative) / (Signal_Positive - Signal_Negative)]
-
IC₅₀ Calculation: Plot the % Inhibition against the logarithmic concentration of this compound. Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the NFAT activation signal.
Summary of Quantitative Data
The following table summarizes the known inhibitory concentration of this compound against its direct target, TRPV6, and provides a template for the results expected from this NFAT reporter assay protocol. A study has confirmed that this compound significantly inhibits NFAT activation, and this protocol allows for the quantification of that effect.[10]
| Compound | Target | Assay Type | Known IC₅₀ / EC₅₀ | Expected Outcome of NFAT Assay | Reference(s) |
| This compound | TRPV6 | Calcium Influx Inhibition | 14 nM | Dose-dependent inhibition of NFAT-driven luciferase expression. | [8][9] |
| PMA / Ionomycin | PKC / Ca²⁺ Ionophore | NFAT Reporter Assay | N/A (Used as Activator) | Strong induction of NFAT-driven luciferase expression. | [11] |
Conclusion
This application note provides a comprehensive protocol for using an NFAT luciferase reporter assay to measure the inhibitory activity of this compound. By blocking the TRPV6 calcium channel, this compound effectively downregulates the calcineurin-NFAT signaling pathway, a key driver of proliferation in certain cancers.[6][10] This assay is a valuable tool for researchers in oncology and drug development to quantify the mechanism-based efficacy of TRPV6 inhibitors and to screen for novel compounds targeting this oncogenic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. NFAT [bio.davidson.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. Soricimed : this compound [soricimed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Utilizing Sor-C13 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing Sor-C13, a first-in-class TRPV6 inhibitor, in combination with standard chemotherapy agents. The information is intended to guide researchers in designing and executing experiments to evaluate the synergistic or additive anti-cancer effects of such combination therapies.
Introduction to this compound
This compound is a synthetic 13-amino acid peptide derived from the C-terminus of soricidin, a paralytic peptide found in the saliva of the Northern Short-tailed shrew.[1] It is a highly specific and potent inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] TRPV6 is an ion channel that is significantly overexpressed in a variety of solid tumors, including breast, ovarian, prostate, and pancreatic cancers, and its expression is often correlated with poor prognosis.[3] By selectively blocking TRPV6, this compound disrupts the influx of calcium into cancer cells, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][4] A Phase I clinical trial has demonstrated that this compound is safe and well-tolerated in patients with advanced solid tumors, with preliminary signs of anti-cancer activity.[5][6] Its favorable safety profile makes it an excellent candidate for combination therapies with cytotoxic chemotherapy agents, with the potential for enhanced efficacy and reduced overlapping toxicities.[1]
Mechanism of Action and Rationale for Combination Therapy
This compound's primary mechanism of action is the inhibition of the TRPV6 calcium channel. This leads to a reduction in intracellular calcium levels in cancer cells, which in turn downregulates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. The NFAT transcription factors are implicated in multiple oncogenic processes, including cell proliferation, resistance to apoptosis, and angiogenesis. By disrupting this pathway, this compound can induce cancer cell apoptosis and inhibit tumor growth.[3][4]
The rationale for combining this compound with traditional chemotherapy agents is based on their complementary mechanisms of action and non-overlapping toxicities. While chemotherapy drugs induce widespread DNA damage and cell death, this compound targets a specific pathway crucial for cancer cell survival and proliferation. This dual-pronged attack may lead to synergistic or additive anti-tumor effects, potentially overcoming drug resistance and improving therapeutic outcomes.
Signaling Pathway of this compound Action
Caption: this compound inhibits TRPV6, leading to reduced oncogenic signaling and apoptosis.
Preclinical Data for this compound Combination Therapy
Preclinical studies have demonstrated the potential of this compound in combination with standard-of-care chemotherapy agents in xenograft models of breast and ovarian cancer. These studies provide a strong foundation for further investigation into the synergistic or additive effects of these combinations.
In Vivo Efficacy in Breast Cancer Xenograft Model
A study utilizing the T-47D human breast cancer cell line, which overexpresses TRPV6, showed that the combination of this compound and paclitaxel resulted in improved efficacy compared to paclitaxel alone.[7]
| Treatment Group | Dosing Regimen | Cell Line | Xenograft Model | Outcome |
| This compound + Paclitaxel (low dose) | This compound: 300 mg/kg, i.p., dailyPaclitaxel: 6 mg/kg, i.p., weekly | T-47D | Murine | Improved efficacy over paclitaxel alone |
| This compound + Paclitaxel (medium dose) | This compound: 300 mg/kg, i.p., dailyPaclitaxel: 10 mg/kg, i.p., weekly | T-47D | Murine | Improved efficacy over paclitaxel alone |
| This compound + Paclitaxel (high dose) | This compound: 300 mg/kg, i.p., dailyPaclitaxel: 16 mg/kg, i.p., weekly | T-47D | Murine | Improved efficacy over paclitaxel alone |
In Vivo Efficacy in Ovarian Cancer Xenograft Model
In a similar study using the SKOV-3 human ovarian cancer cell line, which also overexpresses TRPV6, the combination of this compound with carboplatin and paclitaxel (CAT) demonstrated an additive anti-tumor effect.[7]
| Treatment Group | Dosing Regimen | Cell Line | Xenograft Model | Outcome |
| This compound + CAT (low dose) | This compound: 300 mg/kg, i.p., dailyCAT: 20/6 mg/kg, i.p., weekly | SKOV-3 | Murine | Additive combination effect |
| This compound + CAT (medium dose) | This compound: 300 mg/kg, i.p., dailyCAT: 40/12 mg/kg, i.p., weekly | SKOV-3 | Murine | Additive combination effect |
| This compound + CAT (high dose) | This compound: 300 mg/kg, i.p., dailyCAT: 60/18 mg/kg, i.p., weekly | SKOV-3 | Murine | Additive combination effect |
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay
The checkerboard assay is a standard method to assess the in vitro synergy of two compounds. This protocol is a generalized guide and should be optimized for specific cell lines and drugs.
Objective: To determine the in vitro synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapy agent on cancer cell viability.
Materials:
-
TRPV6-expressing cancer cell line (e.g., T-47D, SKOV-3)
-
Complete cell culture medium
-
This compound (lyophilized)
-
Chemotherapy agent (e.g., paclitaxel, cisplatin, doxorubicin)
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and the chemotherapy agent in an appropriate solvent (e.g., sterile water, DMSO).
-
Prepare serial dilutions of each drug in complete medium at 2x the final desired concentrations.
-
-
Drug Combination Treatment:
-
Remove the medium from the 96-well plate.
-
Add 50 µL of the 2x this compound dilutions along the y-axis of the plate.
-
Add 50 µL of the 2x chemotherapy agent dilutions along the x-axis of the plate.
-
Include wells with each drug alone and a vehicle control.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle control.
-
Determine the IC50 value for each drug alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[8] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10]
-
In Vivo Combination Study: Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapy agent in a murine xenograft model.
Objective: To assess the in vivo anti-tumor efficacy of this compound combined with a chemotherapy agent.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, nude)
-
TRPV6-expressing cancer cell line (e.g., T-47D, SKOV-3)
-
Matrigel (optional)
-
This compound
-
Chemotherapy agent
-
Sterile PBS
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in sterile PBS (with or without Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, this compound + Chemotherapy).
-
-
Drug Administration:
-
Administer this compound and the chemotherapy agent according to the predetermined dosing regimen and route of administration (e.g., intraperitoneal injection).[7]
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Statistically compare the tumor volumes between the combination therapy group and the monotherapy and control groups.
-
Experimental Workflow Diagrams
References
- 1. Soricimed : this compound [soricimed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Soricimed to investigate the potential benefit of its TRPV6 inhibitor, this compound, in the treatment of COVID-19 – ION CHANNEL LIBRARY [ionchannellibrary.com]
- 5. soricimed.com [soricimed.com]
- 6. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soricimed.com [soricimed.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. punnettsquare.org [punnettsquare.org]
- 10. Calculation of combination index (CI) [bio-protocol.org]
Troubleshooting & Optimization
Optimizing Sor-c13 Dosage for In Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of Sor-c13, a selective TRPV6 calcium channel inhibitor, in your in vitro experiments.[1][2] Find troubleshooting tips and answers to frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic peptide that acts as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] TRPV6 is often overexpressed in various cancer cells and plays a role in tumor growth and proliferation.[2] By blocking TRPV6, this compound prevents calcium influx into cancer cells.[2] This disruption of calcium signaling inhibits the nuclear factor of activated T-cells (NFAT) signaling pathway, which is crucial for cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).[2]
Q2: Which cancer cell lines are suitable for in vitro experiments with this compound?
Selecting a cell line with high TRPV6 expression is critical for a successful experiment. Several cancer cell lines have been reported to overexpress TRPV6, making them suitable models for studying the effects of this compound.
Table 1: Cancer Cell Lines with Reported TRPV6 Overexpression
| Cell Line | Cancer Type | Reference |
| T-47D | Breast Cancer | [3] |
| ZR-75-1 | Breast Cancer | |
| SK-BR-3 | Breast Cancer | |
| PC-3 | Prostate Cancer | [4] |
| LNCaP | Prostate Cancer | [4] |
| SW480 | Colorectal Cancer | [4] |
| K-562 | Chronic Myelogenous Leukemia | [4] |
| SKOV-3 | Ovarian Cancer | [1] |
Q3: What is a good starting concentration for this compound in in vitro experiments?
A good starting point for dosage is the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). For this compound, the reported IC50/EC50 is 14 nM .[1][3] Based on this, a dose-response experiment is recommended, starting from a concentration below the EC50 and extending to several-fold above it (e.g., 1 nM to 1 µM).
One study reported that this compound concentrations of 83.5 nM, 417.5 nM, 835 nM, and 25 µM reduced the amplitude of TRPV6 currents by 18±4.0%, 22±4%, 24±4%, and 25±5%, respectively.[5]
Experimental Protocols & Troubleshooting
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (the solvent used to dissolve this compound, e.g., sterile water or PBS). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide for MTT Assay with this compound:
| Issue | Possible Cause | Solution |
| High background absorbance in wells without cells. | Contamination of the medium with bacteria or yeast. | Ensure sterile technique and check the medium for contamination before use. |
| Low signal or no change in absorbance with increasing this compound concentration. | The chosen cell line has low TRPV6 expression. | Confirm TRPV6 expression in your cell line using techniques like qPCR or Western blot. |
| This compound has precipitated out of the solution. | See the troubleshooting section on "this compound Precipitation" below. | |
| Inconsistent results between replicates. | Uneven cell seeding. | Ensure a single-cell suspension before plating and mix the cell suspension thoroughly. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.[6] |
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Detailed Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound for the determined time.
-
Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer. Add Annexin V-FITC and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Troubleshooting Guide for Annexin V Assay with this compound:
| Issue | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the control group. | Spontaneous apoptosis due to over-confluent or starved cells. | Ensure cells are in the logarithmic growth phase and have adequate nutrients. |
| Mechanical damage during cell harvesting. | Handle cells gently during trypsinization and centrifugation. | |
| Low percentage of apoptotic cells even at high this compound concentrations. | The incubation time with this compound is too short. | Perform a time-course experiment to determine the optimal treatment duration. |
| The cell line is resistant to this compound induced apoptosis. | Confirm TRPV6 expression and consider using a different cell line. | |
| Annexin V binding is inhibited. | Calcium is required for Annexin V binding to PS. | Ensure that the binding buffer contains an adequate concentration of calcium and is free of chelating agents like EDTA. |
Calcium Influx Assay (Fura-2 AM)
This assay measures changes in intracellular calcium concentration using a ratiometric fluorescent dye.
Detailed Protocol:
-
Cell Loading: Incubate cells with Fura-2 AM in a suitable buffer. The optimal concentration and loading time should be determined empirically for each cell line.[7] A common starting point is 2-5 µM Fura-2 AM for 30-60 minutes at 37°C.[8]
-
Washing: Gently wash the cells to remove extracellular Fura-2 AM.
-
Baseline Measurement: Measure the baseline fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm).
-
Stimulation and Inhibition: Add a stimulus to induce calcium influx (e.g., a TRPV6 agonist or a high concentration of extracellular calcium). After a stable signal is achieved, add this compound to observe the inhibition of calcium influx.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Troubleshooting Guide for Calcium Influx Assay with this compound:
| Issue | Possible Cause | Solution |
| Low Fura-2 AM loading efficiency. | Suboptimal dye concentration or incubation time. | Optimize the Fura-2 AM concentration and loading duration for your specific cell line.[7] The addition of Pluronic F-127 can aid in dye solubilization and cell loading.[9] |
| Dye extrusion by the cells. | Use an anion transport inhibitor like probenecid to improve intracellular dye retention.[9] | |
| No significant change in calcium influx upon stimulation. | Low TRPV6 channel activity in the chosen cell line. | Confirm the functional expression of TRPV6 channels in your cells. |
| This compound does not inhibit calcium influx. | This compound has precipitated. | See the troubleshooting section on "this compound Precipitation" below. |
| The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration. |
General Troubleshooting for this compound
This compound Precipitation:
Being a peptide, this compound can sometimes precipitate in cell culture media, especially in the presence of serum.
-
Observation: You may see a cloudy appearance in the media or visible precipitates under a microscope.
-
Solution:
-
Serum-Free Incubation: If possible, treat your cells with this compound in a serum-free medium for a short period before adding serum-containing growth medium.[10]
-
Component Check: If precipitation occurs even in serum-free media, it might be due to interactions with salts or other components.[10] Test the solubility of this compound in the basal medium before adding supplements.
-
Solvent Considerations: While this compound is soluble in aqueous solutions, if you are using a stock dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) to avoid precipitation.
-
Visualizing the Mechanism of Action
To better understand how this compound works, the following diagrams illustrate its mechanism of action and a general experimental workflow.
Figure 1. this compound inhibits the TRPV6 channel, blocking Ca²⁺ influx and subsequent NFAT pathway activation.
Figure 2. A general workflow for in vitro experiments using this compound.
Figure 3. A logical approach to troubleshooting unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Soricimed : this compound [soricimed.com]
- 3. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchhub.com [researchhub.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. researchgate.net [researchgate.net]
Sor-c13 Technical Support Center: Enhancing Solubility for Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sor-c13 in cell culture, with a primary focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] TRPV6 channels are often overexpressed in various cancer cells and play a role in tumor growth and proliferation by regulating calcium influx.[1][2] this compound blocks this calcium influx, which in turn inhibits the activation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway, a key pathway involved in cancer cell proliferation and survival.[1][3][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[5] It is crucial to use newly opened or properly stored anhydrous DMSO to avoid hydration, which can significantly impact the solubility of the peptide.[5]
Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A3: Precipitation of this compound in aqueous solutions like cell culture media is a common issue. Here are several troubleshooting steps you can take:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid cytotoxicity.[6] However, a sufficient amount of DMSO from the stock solution is necessary to maintain this compound solubility. You may need to optimize the balance for your specific cell line.
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock solution directly to the full volume of your cell culture medium. Instead, perform a serial dilution, first into a smaller volume of media or a buffer like PBS, before adding it to the final culture volume.
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the this compound solution can sometimes help improve solubility.
-
Sonication: After dilution, briefly sonicating the final working solution in a water bath sonicator can help to redissolve any small precipitates.[5]
-
pH of the Medium: While less common for peptides, the pH of your culture medium can influence the solubility of some compounds. Ensure your medium is properly buffered.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Aliquot your this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
Materials:
-
This compound peptide (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is approximately 1565.8 g/mol . To prepare a 1 mM stock solution, you will need 1.566 mg of this compound per 1 mL of DMSO.
-
Equilibrate this compound: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication: Place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[5] The solution should be clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
1 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine the final desired concentration of this compound in your cell culture experiment.
-
Calculate the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM stock, you would need 10 µL of the stock solution.
-
Perform a serial dilution (Recommended): a. In a sterile tube, add a volume of pre-warmed cell culture medium (e.g., 90 µL). b. Add the calculated volume of the this compound stock solution (e.g., 10 µL) to the medium. c. Gently pipette up and down to mix. This creates an intermediate dilution. d. Add the desired volume of this intermediate dilution to your cell culture wells.
-
Direct Dilution (for lower concentrations): For very low final concentrations, you may add the calculated volume of the stock solution directly to the final volume of cell culture medium. Add the stock solution dropwise while gently swirling the medium.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to your specific cell line (typically <0.5%).
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration | Method | Reference |
| DMSO | ≥ 2 mg/mL (≥ 1.28 mM) | Requires ultrasonication | [5] |
| Water | Insoluble | - | General Peptide Property |
| Ethanol | Poorly Soluble | - | General Peptide Property |
| PBS | Insoluble | - | General Peptide Property |
Mandatory Visualizations
References
Technical Support Center: Managing Sor-c13 Induced Hypocalcemia in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hypocalcemia in mice induced by the investigational drug Sor-c13. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause hypocalcemia?
This compound is an investigational synthetic peptide that acts as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] TRPV6 channels are highly expressed in certain tumors, such as ovarian and pancreatic cancer, and play a role in calcium uptake by cancer cells.[1][3] By inhibiting TRPV6, this compound aims to reduce cancer cell proliferation and induce apoptosis by limiting their calcium supply.[2][4]
Hypocalcemia, a lowering of calcium levels in the blood, is a potential side effect of this compound treatment. This occurs because TRPV6 channels are also involved in calcium absorption in the intestine.[5] Inhibition of these channels can lead to a transient decrease in systemic calcium levels. In a Phase I human clinical trial, transient, asymptomatic Grade 2 hypocalcemia was observed as a dose-limiting toxicity.[6][7]
Q2: What are the clinical signs of hypocalcemia in mice?
While mild hypocalcemia may be asymptomatic, more severe cases in rodents can manifest with neuromuscular signs. Researchers should be vigilant for the following signs in mice treated with this compound:
-
Muscle tremors or twitching
-
Piloerection (hair standing on end)
-
Ataxia (uncoordinated movements)
-
Lethargy or reduced activity
-
Seizures in severe cases
It is crucial to closely monitor animals for these signs, especially during the initial hours following this compound administration.
Q3: How can I monitor serum calcium levels in mice during my experiment?
Regular monitoring of serum calcium is essential. Blood samples can be collected via standard methods such as tail vein, saphenous vein, or terminal cardiac puncture. Serum calcium levels can be measured using a variety of commercially available assays, including colorimetric assays or atomic absorption spectrophotometry.[8] It is recommended to establish a baseline calcium level for each mouse before initiating treatment with this compound.
Troubleshooting Guide
Issue: I have administered this compound to my mice and am concerned about potential hypocalcemia. What is the first step?
Solution:
-
Observe the mice closely for any clinical signs of hypocalcemia as listed in FAQ 2.
-
Collect a blood sample to measure serum calcium levels. A significant drop from baseline levels would confirm hypocalcemia.
-
Be prepared to intervene with calcium supplementation if necessary, as outlined in the protocols below.
Issue: My mouse is showing signs of hypocalcemia after this compound administration. What is the immediate course of action?
Solution:
If a mouse is symptomatic, immediate intervention is required.
-
Administer a bolus of calcium gluconate. The appropriate dosage will need to be determined for your specific experimental model, but a common starting point is 1 ml/kg of a 10% calcium gluconate solution administered intravenously or intraperitoneally.
-
Monitor the mouse continuously for resolution of symptoms.
-
Follow up with maintenance calcium and vitamin D supplementation in the diet or drinking water to prevent recurrence.
Experimental Protocols & Data
This compound Dosage Information
| Study Type | Species | Dosage | Observations | Reference |
| Phase I Clinical Trial | Human | 1.375 - 6.2 mg/kg (IV) | Transient, asymptomatic Grade 2 hypocalcemia observed as a dose-limiting toxicity. | [6][7] |
| Preclinical Toxicology | Rat | Up to 200 mg/kg/day | No Observable Adverse Effect Level (NOAEL) established. | [1] |
| Preclinical Toxicology | Dog | Up to 20 mg/kg | No Observable Adverse Effect Level (NOAEL) established. | [1] |
Sample Protocol for Calcium and Vitamin D Supplementation in Mice
This protocol is a general guideline and should be optimized for your specific experimental needs.
| Supplement | Route of Administration | Preventative Dosage (in diet) | Therapeutic Dosage (in drinking water) | Notes |
| Calcium | Diet or Drinking Water | 1% calcium in standard chow | 0.5-1% calcium gluconate | Ensure thorough mixing in diet or complete dissolution in water. |
| Vitamin D3 (Cholecalciferol) | Diet or Drinking Water | 1,000 - 2,000 IU/kg of diet | 150-600 IU/day in drinking water | Vitamin D enhances intestinal calcium absorption. |
It is critical to note that these are starting recommendations. The optimal supplementation strategy will depend on the dose of this compound used, the strain of mice, and the baseline diet.
Visualizations
Signaling Pathway of this compound Induced Hypocalcemia
References
- 1. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling vitamin D insufficiency and moderate deficiency in adult mice via dietary cholecalciferol restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Yearly-Dose Vitamin D Supplementation on Muscle Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D Supplementation in Laboratory-Bred Mice: An In Vivo Assay on Gut Microbiome and Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Sor-c13 peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the Sor-c13 peptide. Browse the frequently asked questions and troubleshooting guides below to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound peptide?
For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C, protected from light.[1][2][3][4][5] Under these conditions, the peptide can be stable for several years.[3] For short-term storage, refrigeration at 4°C is generally acceptable for a few days to weeks.[1][2]
Q2: How should I store this compound peptide once it is in solution?
The shelf-life of peptides in solution is limited.[3] If storage in solution is necessary, it is recommended to use sterile buffers at a pH of 5-6.[2][3] The solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder for up to one month.[2][3][6] For in vivo experiments, it is best to prepare the solution fresh on the day of use.
Q3: What is the best solvent for dissolving this compound?
This compound is soluble in aqueous buffers.[6] For in vitro studies, Dimethyl Sulfoxide (DMSO) can be used, with ultrasonic assistance to dissolve the peptide at a concentration of 2 mg/mL. It is crucial to use newly opened, hygroscopic-free DMSO as moisture can impact solubility. For intravenous administration in clinical trials, this compound has been dissolved in water for injection and then diluted with saline.[7]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
If precipitation is observed after thawing, you can gently warm the solution and/or sonicate it to aid in redissolving the peptide. Before use, always ensure the solution is clear and free of precipitates.[6] To prevent precipitation, it is advisable to equilibrate the solution to room temperature before use.[6]
Q5: How can I prevent aggregation of the this compound peptide?
-
Proper Storage: Storing the peptide in its lyophilized form at recommended low temperatures is crucial.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the peptide solution minimizes exposure to temperature fluctuations that can promote aggregation.[1][3][4]
-
Controlled pH: Maintaining a pH of 5-6 for peptide solutions can help maintain stability.[2][3]
-
Appropriate Concentration: Working with concentrations known to be soluble and avoiding supersaturation can prevent aggregation.
Q6: What are the known degradation pathways for peptides like this compound?
Peptides are susceptible to several degradation pathways, including:
-
Oxidation: Residues like Methionine, Cysteine, and Tryptophan are prone to oxidation.[3][8]
-
Deamidation: Asparagine and Glutamine residues can undergo deamidation.
-
Hydrolysis: Peptide bonds can be cleaved, particularly at Aspartic acid residues.[8]
-
Diketopiperazine and Pyroglutamate Formation: These can occur at the N-terminus of the peptide.[8]
Quantitative Data Summary
The following tables summarize the recommended storage conditions for this compound peptide based on available data.
Table 1: Storage Conditions for Lyophilized this compound Peptide
| Storage Duration | Temperature | Additional Notes |
| Short-term (days to weeks) | 4°C | Keep away from bright light.[2][5] |
| Long-term (months to years) | -20°C or -80°C | Sealed storage, away from moisture.[1][2][3][4] |
Table 2: Storage Conditions for this compound Peptide in Solution
| Solvent | Temperature | Duration | Additional Notes |
| Aqueous Buffer | -20°C | Up to 1 month | Prepare fresh if possible.[6] Avoid freeze-thaw cycles.[6] |
| DMSO | -20°C | Up to 1 month | Use newly opened DMSO. |
| DMSO | -80°C | Up to 6 months | Sealed storage, away from moisture. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Lyophilized this compound Peptide
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.[1][2]
-
Add the desired volume of an appropriate solvent (e.g., sterile aqueous buffer, DMSO) to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution. For DMSO, ultrasonic treatment may be necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing Peptide Stability (General Protocol)
This is a general protocol for a stability-indicating HPLC method, which should be optimized and validated for this compound specifically.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound reference standard of known concentration in a suitable solvent.
-
Prepare sample solutions of this compound that have been subjected to stability testing (e.g., stored under different temperature, pH, or light conditions).
-
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is typically used for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and any degradation products. The gradient should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 210-230 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound peptide.
-
The percentage of intact peptide remaining can be calculated by comparing the peak area of this compound in the stressed samples to that of the initial (time zero) sample.
-
Visualizations
References
- 1. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Stability‐Indicating RP‐HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances | Semantic Scholar [semanticscholar.org]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. tandfonline.com [tandfonline.com]
- 7. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
Sor-c13 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Sor-c13. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays. Visualizations for signaling pathways and experimental workflows are included to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is a synthetic peptide derived from the C-terminal region of soricidin.[1] Its primary target is the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] this compound binds with high affinity and selectivity to TRPV6, inhibiting its function.[1][2][3]
Q2: How does this compound exert its on-target effect?
TRPV6 is a calcium channel that is often overexpressed in solid tumors.[1] By inhibiting TRPV6, this compound disrupts the influx of calcium into cancer cells.[4] This reduction in intracellular calcium interferes with the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is crucial for the proliferation and survival of cancer cells.[4] The ultimate on-target effect is the induction of apoptosis and reduction of tumor growth.[3][5]
Q3: What is known about the selectivity and potential off-target effects of this compound?
This compound is described as a highly specific and selective inhibitor of TRPV6.[1][3] Preclinical Good Laboratory Practice (GLP) toxicology studies have provided significant evidence of its selectivity. These studies showed that this compound does not modulate the activity of several key ion channels, including hERG and voltage-gated calcium, sodium, and potassium channels, which is important for assessing cardiovascular risk.[6]
However, as with any therapeutic agent, the possibility of off-target effects should be considered. The closest related channel to TRPV6 is TRPV5, which shares a degree of sequence homology.[3] While this compound is reported to be selective for TRPV6, researchers should be mindful of potential cross-reactivity with TRPV5, especially at high concentrations.
Q4: What were the observed side effects of this compound in the Phase I clinical trial?
In the first-in-human Phase I clinical trial, this compound was generally found to be safe and well-tolerated.[1][7] There were no drug-related serious adverse events reported.[1][7] The most common drug-related adverse events were transient and generally manageable. Observed side effects included:
-
Hypocalcemia: Asymptomatic, transient Grade 2 hypocalcemia was observed in some patients. This is considered an on-target effect due to the inhibition of TRPV6-mediated calcium transport. Supplementation with calcium and vitamin D was effective in managing this.[7]
-
Urticaria: One case of Grade 3 urticaria (hives) was reported as definitely related to this compound.[7]
-
Other possibly related Grade 3 events: These included elevations in alanine aminotransferase and aspartate aminotransferase, headache, and hypokalemia.[7]
Troubleshooting Guides
Unexpected Experimental Results
Problem: My experimental results with this compound are inconsistent or suggest potential off-target effects (e.g., unexpected changes in cell morphology, viability at lower-than-expected concentrations, or effects in TRPV6-negative cells).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Stability and Handling | - this compound is a peptide and may be susceptible to degradation. Prepare fresh stock solutions and store them appropriately. For in vivo studies, it is recommended to prepare fresh solutions daily.[8] - Avoid repeated freeze-thaw cycles of stock solutions. |
| Off-Target Effects | - Confirm TRPV6 Expression: Verify the expression of TRPV6 in your cell line at both the mRNA and protein level using qPCR and Western blotting, respectively. - Use a TRPV6 Knockout/Knockdown Control: The most definitive way to confirm an on-target effect is to show that the observed effect is diminished or absent in cells where TRPV6 has been knocked out or knocked down. - Test for TRPV5 Cross-reactivity: If your experimental system expresses TRPV5, consider assays to check for this compound activity on this channel. |
| Experimental Artifacts | - Vehicle Control: Ensure you are using an appropriate vehicle control to rule out effects of the solvent (e.g., DMSO, saline). - Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence in viability assays). Run appropriate controls to check for assay interference. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for TRPV6 | 14 nM | [6] |
| Phase I Clinical Trial - Maximum Tolerated Dose (MTD) | Not established, safe and tolerated up to 6.2 mg/kg | [2][7] |
| Inhibition of TRPV6 Currents (in vitro) | - 83.5 nM: 18 ± 4.0% - 417.5 nM: 22 ± 4% - 835 nM: 24 ± 4% - 25 µM: 25 ± 5% | [3] |
| Inhibition of Tumor Growth (SKOV-3 xenograft) | 59% inhibition at 665 mg/kg | [3] |
Experimental Protocols
Western Blot for TRPV6 Expression
Objective: To confirm the presence of TRPV6 protein in the experimental cell line.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TRPV6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against TRPV6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Calcium Flux Assay
Objective: To measure changes in intracellular calcium levels upon treatment with this compound.
Materials:
-
Cells of interest
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Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
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Positive control (e.g., ionomycin)
-
Negative control (e.g., vehicle)
-
Fluorometric plate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution.
-
Incubation: Incubate the cells with the dye for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence before adding any compounds.
-
Compound Addition: Add this compound, positive control, and negative control to the respective wells.
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Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to monitor changes in intracellular calcium.
NFAT Reporter Assay
Objective: To assess the effect of this compound on the downstream NFAT signaling pathway.
Materials:
-
NFAT reporter cell line (e.g., Jurkat cells stably transfected with an NFAT-luciferase reporter construct)
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NFAT reporter cells in a 96-well white-walled plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined period.
-
Stimulation: Add the stimulating agent to activate the NFAT pathway.
-
Incubation: Incubate the cells for a sufficient time to allow for luciferase expression (typically 6-24 hours).
-
Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer. A decrease in luminescence in this compound treated cells compared to the stimulated control would indicate inhibition of the NFAT pathway.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. Soricimed : this compound [soricimed.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results with Sor-c13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with the TRPV6 inhibitor, Sor-c13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic 13-amino acid peptide that acts as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2][3] TRPV6 is often overexpressed in various solid tumors, including breast, ovarian, and prostate cancers, where it contributes to cancer cell proliferation and survival.[1][4] this compound binds to TRPV6, blocking the influx of calcium ions into the cancer cells. This disruption of calcium signaling inhibits the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor, which is involved in oncogenic processes.[1][3] The inhibition of this pathway ultimately leads to decreased cancer cell proliferation and induction of apoptosis.[1][3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to follow proper storage and handling procedures. Lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[5] For short-term storage (up to one month), -20°C is sufficient, while -80°C is recommended for long-term storage (up to six months).[5]
When preparing a stock solution, it is advisable to dissolve the peptide in a small amount of a suitable solvent like sterile water or an appropriate buffer. For peptides that are difficult to dissolve, a small amount of DMSO can be used, followed by dilution in the aqueous buffer.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Solutions should be stored at -20°C or -80°C.
Q3: What are the known off-target effects of this compound?
Current research indicates that this compound is a highly selective inhibitor of TRPV6.[2] However, as with any therapeutic agent, the possibility of off-target effects should be considered. It is good practice to include appropriate controls in your experiments to monitor for any unexpected cellular responses. There is some indication that this compound may interact with the SARS-CoV-2 Spike protein in a TRPV6-independent manner.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experimentation
Problem 1: High variability or poor reproducibility in cell-based assays (e.g., cell viability, apoptosis).
| Potential Cause | Troubleshooting Recommendation |
| Peptide Solubility and Aggregation | Ensure complete solubilization of this compound. For hydrophobic peptides, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution in the appropriate aqueous buffer.[1] Visually inspect the solution for any precipitation. Sonication can aid in dissolving the peptide.[2] |
| Lot-to-Lot Variability | Due to the nature of synthetic peptides, there can be variations between different manufacturing lots.[7] It is advisable to qualify each new lot by performing a side-by-side comparison with a previously validated lot. |
| Cell Line Health and Passage Number | Ensure that the cell lines used are healthy, free from contamination, and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. |
| Inconsistent TRPV6 Expression | The efficacy of this compound is dependent on the expression level of its target, TRPV6.[4] Regularly verify TRPV6 expression in your cell lines using techniques like Western blotting or qPCR. Inconsistent expression can lead to variable results. |
| Serum Interaction | Components in fetal bovine serum (FBS) can sometimes interact with peptides and affect their activity.[4] If inconsistent results are observed, consider reducing the serum concentration during the treatment period or using a serum-free medium, if appropriate for your cell line. |
Problem 2: Unexpected results in cell viability assays (e.g., MTT, XTT).
| Potential Cause | Troubleshooting Recommendation |
| Interference with Assay Reagents | Some compounds can directly interact with the tetrazolium salts used in viability assays, leading to false-positive or false-negative results.[8] To check for this, run a control plate without cells, containing only media, this compound, and the assay reagent. |
| Alteration of Cellular Metabolism | This compound, by modulating calcium signaling, might alter the metabolic state of the cells, which can affect the readout of metabolic-based viability assays like MTT.[8] It is recommended to use an alternative, non-metabolic-based assay to confirm your findings, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH). |
| Incorrect Seeding Density | The initial number of cells seeded can significantly impact the results of viability assays. Ensure consistent and optimal cell seeding density across all wells and experiments. |
In Vivo Experimentation
Problem 3: Inconsistent tumor growth inhibition in xenograft models.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Dosing Regimen | The dose and frequency of this compound administration are critical for achieving consistent anti-tumor effects. Refer to established protocols for appropriate dosing ranges. For SKOV-3 xenografts, daily dosing at 400, 600, and 800 mg/kg has been shown to be effective.[8] |
| Peptide Stability in Vivo | Peptides can be susceptible to degradation by proteases in the bloodstream. While this compound has shown a reasonable plasma half-life, its stability can be a factor. Ensure proper formulation and administration route to maximize bioavailability. |
| Tumor Heterogeneity | Patient-derived xenograft (PDX) models or even established cell line xenografts can exhibit tumor heterogeneity, including variable TRPV6 expression. This can lead to inconsistent responses to this compound. It is important to characterize the TRPV6 expression of the tumors used in your studies. |
| Animal Health and Welfare | The overall health of the animals can influence tumor growth and response to treatment. Ensure proper animal husbandry and monitor for any signs of distress or side effects. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (TRPV6 Inhibition) | 14 nM | - | [5] |
| Reduction in TRPV6 Current (83.5 nM) | 18 ± 4.0% | - | [2] |
| Reduction in TRPV6 Current (417.5 nM) | 22 ± 4% | - | [2] |
| Reduction in TRPV6 Current (835 nM) | 24 ± 4% | - | [2] |
| Reduction in TRPV6 Current (25 µM) | 25 ± 5% | - | [2] |
Table 2: In Vivo Efficacy of this compound in SKOV-3 Xenograft Model
| Dosing Regimen | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Daily (Days 1-12) | 400 | Statistically significant | [8] |
| Daily (Days 1-12) | 600 | Statistically significant | [8] |
| Daily (Days 1-12) | 800 | Statistically significant | [8] |
| Intermittent (Days 1-3, 8-10) | 400 | Statistically significant | [8] |
| Intermittent (Days 1-3, 8-10) | 600 | Statistically significant | [8] |
| Intermittent (Days 1-3, 8-10) | 800 | Statistically significant | [8] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control (the solvent used to dissolve this compound).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for TRPV6 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TRPV6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
Visualizations
References
- 1. lifetein.com [lifetein.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. genscript.com [genscript.com]
- 4. One or more serum factors promote peptide utilization in cultured animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Sor-c13 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sor-c13 in animal studies. The information is designed to help minimize toxicity and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as a selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] TRPV6 is often overexpressed in various cancers and plays a role in tumor cell proliferation and survival.[1][3][4] By inhibiting TRPV6, this compound blocks calcium influx into cancer cells, which in turn disrupts downstream signaling pathways, such as the NFAT pathway, leading to reduced cancer cell growth and apoptosis.[3]
Q2: What are the known toxicities of this compound in animal studies?
A2: Preclinical studies in rats and dogs have indicated that this compound has a generally low toxicity profile.[3] The No Observable Adverse Effect Level (NOAEL) from a 28-day intravenous (IV) bolus study was established at 200 mg/kg/day for rats and 20 mg/kg for beagle dogs.[3] In a first-in-human Phase I clinical trial, the most common treatment-related adverse event was transient, asymptomatic Grade 2 hypocalcemia.[5][6] Other less frequent, and possibly drug-related, adverse events observed in the clinical trial included urticaria, elevated liver enzymes (alanine aminotransferase and aspartate aminotransferase), and hypokalemia.[5][6]
Q3: How can I minimize hypocalcemia in my animal studies?
A3: Based on findings from the Phase I clinical trial, co-administration of calcium and vitamin D supplementation was effective in managing hypocalcemia.[5][6] For animal studies, it is recommended to monitor serum calcium levels closely, especially during the initial dosing period. Prophylactic oral calcium and vitamin D supplementation can be considered. The dose of supplementation should be determined based on the animal species and the dose of this compound being administered.
Q4: What is the recommended formulation and administration route for this compound in animal studies?
A4: In the Phase I clinical trial, this compound was formulated for intravenous (IV) infusion.[3] The lyophilized drug was dissolved in water for injection and then diluted in saline.[3] For preclinical studies, a similar IV administration route is likely appropriate. The infusion time can be adjusted to improve tolerability, with longer infusion times potentially reducing the risk of acute toxicities.[3]
Troubleshooting Guides
Issue 1: Observed Hypocalcemia
-
Symptom: Lowered serum calcium levels in treated animals.
-
Potential Cause: On-target effect of this compound due to TRPV6 inhibition, which can play a role in calcium homeostasis.
-
Troubleshooting Steps:
-
Monitor: Implement regular monitoring of serum calcium levels.
-
Supplement: Administer oral calcium and vitamin D. The specific dose should be determined in consultation with a veterinarian and based on the animal model.
-
Adjust Dosing: Consider reducing the dose of this compound or increasing the infusion time.
-
Issue 2: Infusion-Related Reactions (e.g., Urticaria)
-
Symptom: Skin reactions such as hives or redness at the injection site or systemically.
-
Potential Cause: Hypersensitivity reaction to the peptide.
-
Troubleshooting Steps:
-
Pre-treatment: Consider pre-treatment with an antihistamine, following veterinary guidance.
-
Infusion Rate: Slowing the infusion rate may help to reduce the risk of infusion-related reactions.
-
Formulation: Ensure the formulation is properly prepared and free of particulates.
-
Issue 3: Elevated Liver Enzymes
-
Symptom: Increased levels of ALT and AST in serum.
-
Potential Cause: Potential off-target effect or metabolic stress on the liver.
-
Troubleshooting Steps:
-
Monitor: Regularly monitor liver function tests.
-
Dose Adjustment: If significant elevations are observed, consider a dose reduction or a less frequent dosing schedule.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to assess for any drug-induced injury.
-
Data Presentation
Table 1: Preclinical Toxicology of this compound (28-Day IV Bolus Study)
| Species | No Observable Adverse Effect Level (NOAEL) |
| Rat | 200 mg/kg/day[3] |
| Beagle Dog | 20 mg/kg[3] |
Table 2: Clinically Observed, Possibly Drug-Related, Grade 3 Adverse Events in Phase I Trial
| Adverse Event | Frequency | Management/Outcome |
| Urticaria | One patient[5][6] | Managed with standard care. |
| Alanine aminotransferase elevation | Observed[5][6] | Monitored. |
| Aspartate aminotransferase elevation | Observed[5][6] | Monitored. |
| Headache | Observed[5][6] | Managed with standard care. |
| Hypokalemia | Observed[5][6] | Managed with supplementation. |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound
-
Reconstitution: Dissolve the lyophilized this compound powder in sterile water for injection to the desired stock concentration.
-
Dilution: Further dilute the stock solution in sterile 0.9% saline to the final administration concentration. The total infusion volume should be appropriate for the size of the animal.
-
Administration: Administer the diluted this compound solution via intravenous infusion. The infusion duration can be varied (e.g., 20 to 90 minutes) to assess its impact on tolerability.[3]
-
Monitoring: Closely monitor the animal during and after the infusion for any signs of adverse reactions.
Protocol 2: Monitoring and Management of Hypocalcemia
-
Baseline Measurement: Collect a baseline blood sample to determine pre-treatment serum calcium levels.
-
Post-Dose Monitoring: Collect blood samples at regular intervals after this compound administration (e.g., 4, 24, and 48 hours post-infusion) to monitor for changes in serum calcium.
-
Supplementation: If hypocalcemia is anticipated or observed, administer oral calcium and vitamin D supplements. The specific formulation and dose will depend on the animal model and should be determined with veterinary consultation.
-
Data Analysis: Analyze the serum calcium data to determine the nadir and the duration of the hypocalcemic effect at different this compound dose levels.
Visualizations
Caption: this compound inhibits the TRPV6 channel, reducing calcium influx and subsequent NFAT activation, which in turn suppresses cancer cell proliferation and survival.
Caption: A general experimental workflow for assessing the toxicity of this compound in animal models, from administration to final analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Soricimed : this compound [soricimed.com]
- 3. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sor-C13 Stability Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the peptide Sor-C13 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound and what are its potential degradation hotspots?
A1: The amino acid sequence of this compound is H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH (KEFLHPSKVDLPR)[1][2][3]. Based on this sequence, the primary potential degradation pathways are:
-
Proteolytic Cleavage: The presence of basic amino acids, Lysine (K) and Arginine (R), makes the peptide susceptible to cleavage by trypsin-like proteases that may be present in experimental systems (e.g., cell culture media with serum, plasma samples)[4][5].
-
Hydrolysis: The sequence contains Aspartic acid (D) and Serine (S), which can be susceptible to hydrolysis under acidic or basic conditions[6]. The Asp-Leu (D-L) and Asp-Val (D-V) motifs are potential sites for hydrolysis.
-
Physical Instability: The presence of hydrophobic residues like Phenylalanine (F) and Leucine (L) may contribute to aggregation at high concentrations or under certain buffer conditions.
This compound does not contain Methionine, Cysteine, or Tryptophan, making it less susceptible to oxidation. It also lacks Asparagine and Glutamine, minimizing the risk of deamidation[7].
Q2: What are the recommended storage conditions for lyophilized this compound and this compound solutions?
A2: To ensure the long-term stability of this compound, it is crucial to adhere to proper storage conditions. Lyophilized peptide is significantly more stable than peptide in solution[8].
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -80°C | Up to 2 years | Store in a sealed container with desiccant, protected from light[3]. |
| -20°C | Up to 1 year | Store in a sealed container with desiccant, protected from light[3]. | |
| In Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use sterile, pH-neutral buffers (pH 5-7)[1][3]. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use sterile, pH-neutral buffers (pH 5-7)[1][3]. |
Q3: How should I reconstitute and prepare working solutions of this compound?
A3: Proper reconstitution is critical to prevent initial degradation and ensure accurate concentrations.
-
Equilibrate the Vial: Before opening, allow the lyophilized this compound vial to warm to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can introduce moisture and accelerate degradation.
-
Solvent Selection: For initial stock solutions, use a high-purity solvent. Sterile, deionized water is often a good starting point. For in vivo studies, Water for Injection (WFI) followed by dilution in saline has been used[8].
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: To prevent multiple freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes in low-protein-binding tubes[8].
-
Storage: Immediately store the aliquots at -20°C or -80°C[1][3].
Q4: Can I store this compound solution in the refrigerator (4°C)?
A4: For short-term use, this compound solutions can be stored at 4°C for a few days to a week. However, for any storage longer than a week, it is highly recommended to freeze the aliquots at -20°C or -80°C to minimize degradation.
Troubleshooting Guide
Problem 1: I am seeing a loss of this compound activity in my cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Protease Activity: If your medium is supplemented with serum, proteases in the serum may be degrading this compound. Consider using serum-free media if your experiment allows, or reducing the serum concentration. In preclinical studies, this compound has a degradation half-life of about one hour in human plasma, indicating some susceptibility to proteases[8].
-
pH of Medium: Ensure the pH of your culture medium is stable and within the optimal range for peptide stability (typically pH 5-7).
-
Fresh Preparation: Prepare fresh working solutions of this compound from a frozen stock aliquot for each experiment. Do not use previously thawed solutions that have been stored at 4°C for an extended period.
-
Stability Check: Perform a stability check of this compound in your specific cell culture medium. Incubate the peptide in the medium for the duration of your experiment, and then analyze the sample by HPLC to quantify the amount of intact peptide remaining.
-
Problem 2: My this compound solution appears cloudy or has visible precipitates.
-
Possible Cause: Poor solubility or aggregation of the peptide.
-
Troubleshooting Steps:
-
Concentration: You may be exceeding the solubility limit of this compound in your chosen buffer. Try dissolving the peptide at a higher concentration in a small amount of a suitable solvent (if compatible with your experiment) and then diluting it to the final concentration with your aqueous buffer.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer may improve solubility. Since this compound has a net positive charge at neutral pH, slightly acidic conditions (pH 5-6) may enhance solubility.
-
Sonication: Gentle sonication can help to dissolve peptides that are difficult to solubilize.
-
Excipients: Consider the addition of solubility-enhancing excipients, such as a small percentage of an organic co-solvent or specific surfactants, if compatible with your experimental system.
-
Problem 3: I am observing inconsistent results between experiments.
-
Possible Cause: Inconsistent handling and storage of this compound.
-
Troubleshooting Steps:
-
Freeze-Thaw Cycles: Ensure that you are using fresh aliquots for each experiment and avoiding repeated freeze-thaw cycles of your stock solution[8].
-
Accurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent concentrations of this compound in your assays.
-
Storage Conditions: Verify that your freezer is maintaining the correct temperature (-20°C or -80°C) consistently.
-
Standard Operating Procedure (SOP): Develop and strictly follow an SOP for the preparation and handling of this compound solutions to ensure consistency across all experiments.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
-
-
Forced Degradation Study (to validate the method's stability-indicating capability):
-
Acid Hydrolysis: Incubate this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Neutralize with NaOH before injection.
-
Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 60°C for various time points. Neutralize with HCl before injection.
-
Oxidative Degradation: Incubate this compound with 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: Incubate a solution of this compound at 60°C for several days.
-
-
Analysis: Inject the stressed samples into the HPLC system. A stability-indicating method will show a decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products, all well-resolved from the main peak.
Protocol 2: Assessing Proteolytic Degradation of this compound in Plasma
This protocol can be used to evaluate the stability of this compound in the presence of plasma proteases.
-
Materials:
-
This compound stock solution.
-
Freshly collected human or animal plasma (with anticoagulant like EDTA or heparin).
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water).
-
HPLC system as described in Protocol 1.
-
-
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike this compound into the plasma to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Immediately quench the proteolytic reaction by adding two volumes of ice-cold quenching solution (e.g., 100 µL of plasma mixture to 200 µL of 10% TCA).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate plasma proteins.
-
Collect the supernatant and analyze it by HPLC to quantify the remaining intact this compound.
-
-
Data Analysis: Plot the percentage of remaining intact this compound against time to determine the degradation half-life of the peptide in plasma.
Visualizations
References
- 1. This compound | TRPV6 antagonist | Hello Bio [hellobio.com]
- 2. This compound | C72H116N20O19 | CID 121596688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Soricimed : this compound [soricimed.com]
- 5. uniprot.org [uniprot.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Isolation and sequence determination of peptides in the venom of the spider wasp (Cyphononyx dorsalis) guided by matrix-assisted laser desorption/ionization time of flight (MALDI-TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Sor-c13 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the TRPV6 inhibitor, Sor-c13.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic peptide that acts as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2][3] TRPV6 is often overexpressed in various epithelial cancers and is associated with a poor prognosis.[4][5][6] By blocking TRPV6, this compound inhibits the influx of calcium (Ca2+) into cancer cells.[5] This reduction in intracellular calcium disrupts the calmodulin/calcineurin/NFAT signaling pathway, which is crucial for the transcription of genes involved in cell proliferation, metastasis, and resistance to apoptosis.[4][6] Ultimately, this leads to an induction of apoptosis and a reduction in cancer cell viability.[3][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, several potential mechanisms can be hypothesized based on general principles of drug resistance and the biology of TRPV6:
-
Increased TRPV6 Expression or Trafficking: Cancer cells may upregulate the expression of the TRPV6 channel or enhance its trafficking to the plasma membrane, thereby increasing the number of available targets for this compound and requiring higher concentrations of the drug to achieve the same inhibitory effect.[4][7] This increased trafficking may be dependent on the Orai1 protein.[4]
-
Alternative Splicing of TRPV6: The TRPV6 gene may undergo alternative splicing, leading to the expression of protein isoforms that have a lower binding affinity for this compound or are functionally different, thus evading the inhibitory action of the drug.[7][8][9]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby compensating for the inhibition of the TRPV6-NFAT pathway.
-
Alterations in the Tumor Microenvironment: The physical and chemical properties of the tumor microenvironment, such as tissue stiffness, can influence drug resistance.[7]
-
Drug Efflux Pumps: Although less likely for a peptide-based drug, upregulation of multidrug resistance (MDR) efflux pumps could potentially contribute to reduced intracellular concentrations of this compound.[10]
Q3: How can I experimentally determine if my resistant cell line has altered TRPV6 expression or localization?
A3: You can investigate changes in TRPV6 expression and localization using the following methods:
-
Quantitative PCR (qPCR): To measure TRPV6 mRNA levels and determine if there is an upregulation at the transcriptional level.
-
Western Blotting: To quantify the total TRPV6 protein levels in your resistant cell line compared to the parental, sensitive line.
-
Cell Surface Biotinylation: This technique allows for the specific labeling and quantification of proteins present on the cell surface, providing a direct measure of TRPV6 at the plasma membrane.
-
Immunofluorescence and Confocal Microscopy: To visualize the subcellular localization of TRPV6 and determine if there is increased trafficking to the plasma membrane in resistant cells.
Q4: What strategies can I employ to overcome this compound resistance in my experiments?
A4: Several strategies can be explored to overcome resistance to this compound:
-
Combination Therapy: Combining this compound with other anti-cancer agents can be a powerful approach.[3] This could include:
-
Chemotherapeutic agents: To target different cellular processes and reduce the likelihood of resistance.
-
Inhibitors of potential bypass pathways: Targeting signaling pathways that may be activated to compensate for TRPV6 inhibition.
-
Inhibitors of TRPV6 trafficking: If increased trafficking is identified as a resistance mechanism, targeting proteins involved in this process, such as Orai1, could re-sensitize cells to this compound.
-
-
Targeting Downstream Signaling: If the NFAT pathway is reactivated through other mechanisms, targeting downstream effectors of this pathway could be a viable strategy.
-
Modulating the Tumor Microenvironment: In in vivo models, strategies to alter the stiffness or composition of the tumor microenvironment could enhance the efficacy of this compound.
Troubleshooting Guides
Guide 1: Reduced this compound Efficacy in a Previously Sensitive Cell Line
| Observed Problem | Potential Cause | Recommended Action |
| Gradual increase in IC50 of this compound over multiple passages. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve to confirm the shift in IC50 compared to the parental cell line. 2. Investigate Resistance Mechanisms: See "Guide 2: Investigating Potential this compound Resistance Mechanisms". 3. Consider Combination Therapy: Explore synergistic effects with other anti-cancer drugs. |
| Sudden loss of this compound activity. | Cell line contamination or misidentification. | 1. Authenticate Cell Line: Perform STR profiling to confirm the identity of your cell line. 2. Check for Contamination: Test for mycoplasma and other potential contaminants. |
| Inconsistent results between experiments. | Experimental variability. | 1. Standardize Protocols: Ensure consistent cell densities, drug concentrations, and incubation times. 2. Check Reagent Quality: Verify the integrity and concentration of your this compound stock solution. |
Guide 2: Investigating Potential this compound Resistance Mechanisms
| Resistance Mechanism to Investigate | Experimental Approach | Expected Outcome in Resistant Cells |
| Increased TRPV6 Expression | 1. qPCR: Measure TRPV6 mRNA levels. 2. Western Blot: Quantify total TRPV6 protein. | Increased mRNA and/or protein levels compared to sensitive cells. |
| Increased TRPV6 Trafficking | 1. Cell Surface Biotinylation followed by Western Blot. 2. Immunofluorescence with co-localization markers for the plasma membrane. | Higher levels of TRPV6 detected at the cell surface. |
| TRPV6 Alternative Splicing | 1. RT-PCR with primers flanking potential splice sites. 2. RNA-sequencing and differential splicing analysis. | Presence of different splice variants in resistant cells. |
| Bypass Pathway Activation | 1. Phospho-protein arrays or Western blotting for key signaling nodes (e.g., Akt, ERK). | Increased phosphorylation of proteins in survival pathways. |
Data Presentation
Table 1: Representative Data of this compound Sensitivity in Parental and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| OVCAR-3 (Parental) | This compound | 15 | - |
| OVCAR-3 (this compound Resistant) | This compound | 120 | 8 |
| PC-3 (Parental) | This compound | 25 | - |
| PC-3 (this compound Resistant) | This compound | 250 | 10 |
Table 2: Quantitative Analysis of TRPV6 Expression in Parental and Resistant Cell Lines
| Cell Line | Relative TRPV6 mRNA Expression (Fold Change) | Total TRPV6 Protein (Relative to Loading Control) | Cell Surface TRPV6 (Relative to Total) |
| OVCAR-3 (Parental) | 1.0 | 1.0 | 1.0 |
| OVCAR-3 (this compound Resistant) | 3.5 | 3.2 | 2.8 |
| PC-3 (Parental) | 1.0 | 1.0 | 1.0 |
| PC-3 (this compound Resistant) | 1.2 | 1.1 | 4.5 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (high concentration)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Cell counting equipment
Procedure:
-
Determine Initial this compound Concentration: Perform a dose-response assay to determine the IC20 (concentration that inhibits 20% of cell growth) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium supplemented with the IC20 concentration of this compound.
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed in fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the current this compound concentration, increase the concentration by a factor of 1.5-2.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The cells that survive and proliferate at higher concentrations of this compound are the resistant population.
-
Characterize Resistant Line: Once a significantly higher IC50 is achieved (e.g., >5-fold), expand the resistant cell line and perform a full dose-response analysis to confirm the level of resistance. Cryopreserve aliquots of the resistant cell line at different passage numbers.
Protocol 2: Measurement of Intracellular Calcium Concentration
This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels in response to this compound treatment.
Materials:
-
Parental and this compound resistant cells
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
This compound
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or confocal microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS with Ca2+.
-
Incubation: Remove the culture medium from the cells, wash once with HBSS with Ca2+, and then add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS with Ca2+ to remove excess dye.
-
Baseline Measurement: Add HBSS with Ca2+ to the wells and measure the baseline fluorescence using a plate reader or microscope.
-
Treatment: Add this compound to the wells at the desired concentration and record the change in fluorescence over time.
-
Controls: Use ionomycin as a positive control to induce a maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.
-
Data Analysis: Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths.
Protocol 3: NFAT Reporter Assay
This protocol describes a method to measure the activation of the NFAT signaling pathway using a luciferase reporter assay.
Materials:
-
Cancer cell line of interest
-
NFAT-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
PMA and Ionomycin (positive control for NFAT activation)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cancer cells with the NFAT-luciferase reporter plasmid and a control plasmid (e.g., encoding Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white-walled plate.
-
Treatment: Treat the cells with this compound at various concentrations for a predetermined time (e.g., 6-24 hours). Include untreated controls and positive controls (PMA + Ionomycin).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the NFAT-luciferase activity to the control luciferase activity. Compare the NFAT activity in this compound-treated cells to the untreated and positive controls.
Visualizations
Caption: this compound inhibits TRPV6, blocking Ca2+ influx and the NFAT pathway.
Caption: Potential mechanisms of resistance to this compound therapy.
Caption: Workflow for troubleshooting and overcoming this compound resistance.
References
- 1. promega.de [promega.de]
- 2. T Cell Activation Bioassay (NFAT/IL-2) [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. T Cell Activation Bioassay (NFAT) Protocol [promega.sg]
- 5. promega.de [promega.de]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 7. TRPV6 calcium channel translocates to the plasma membrane via Orai1-mediated mechanism and controls cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advances-in-trpv6-inhibitors-for-tumors-by-targeted-therapies-macromolecular-protein-synthetic-small-molecule-compounds-and-natural-compounds - Ask this paper | Bohrium [bohrium.com]
- 9. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in TRPV6 inhibitors for tumors by targeted therapies: Macromolecular proteins, synthetic small molecule compounds, and natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Patch Clamp Data with Sor-c13 Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sor-c13 in patch clamp experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary molecular target?
This compound is a synthetic peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) channel.[1][2] TRPV6 is a highly calcium-selective ion channel.[3]
2. What is the reported IC50 value for this compound on TRPV6?
The half-maximal inhibitory concentration (IC50) for this compound inhibiting TRPV6 is approximately 14 nM.[2]
3. Is this compound selective for TRPV6 over other ion channels?
Yes, this compound is reported to be highly selective for TRPV6. Studies have shown that it does not significantly affect other ion channels, which is a critical consideration for interpreting patch clamp data.
4. What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C or -80°C. Once in solution, the stability will depend on the solvent and storage temperature. For patch clamp experiments, it is advisable to prepare fresh solutions daily from a frozen stock.
5. What is a suitable vehicle for dissolving this compound for patch clamp experiments?
A common vehicle for dissolving peptides like this compound for in vitro experiments is high-quality, sterile water or a buffered saline solution that is compatible with your experimental preparation.[4] It is crucial to ensure the final concentration of any solvent (like DMSO, if used for initial stock preparation) is low enough (typically <0.1%) to not affect the activity of the ion channels or the health of the cells.
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Measuring this compound Inhibition of TRPV6
This protocol is designed for recording TRPV6 currents in a whole-cell patch clamp configuration and assessing the inhibitory effect of this compound.
Cell Preparation:
-
Culture cells expressing TRPV6 channels (e.g., HEK293 cells stably or transiently transfected with a TRPV6 expression vector) on glass coverslips.
-
Use cells at a confluence of 50-80%.
Solutions:
| Solution Type | Composition |
| External Solution (Bath) | 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH. |
| Internal Solution (Pipette) | 140 mM Cs-aspartate, 10 mM CsCl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP. Adjust pH to 7.2 with CsOH. |
| This compound Stock Solution | Prepare a 1 mM stock solution of this compound in sterile water. Aliquot and store at -20°C or -80°C. |
| This compound Working Solution | On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., ranging from 1 nM to 1 µM). |
Recording Procedure:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit TRPV6 currents. A typical hallmark of TRPV6 currents is strong inward rectification.[3][5]
-
Establish a stable baseline recording of TRPV6 currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the currents in the presence of this compound until a steady-state inhibition is observed.
-
Wash out the this compound by perfusing with the control external solution and record the recovery of the current.
-
Repeat with different concentrations of this compound to determine the IC50.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition by this compound | 1. Peptide degradation: this compound may have degraded due to improper storage or handling. 2. Peptide adsorption: The peptide may be sticking to the perfusion tubing, reducing the effective concentration reaching the cell.[6] 3. Low TRPV6 expression: The cells may not be expressing sufficient levels of functional TRPV6 channels. | 1. Prepare fresh aliquots of this compound from a properly stored stock. Avoid repeated freeze-thaw cycles. 2. Pre-treat the perfusion system with a solution containing a carrier protein like bovine serum albumin (BSA) to block non-specific binding sites. Use low-adsorption tubing if available.[6] 3. Verify TRPV6 expression using molecular biology techniques (e.g., Western blot, qPCR) or by observing the characteristic inward-rectifying current in response to a low-divalent solution. |
| Slow or incomplete washout of this compound | 1. High affinity binding: this compound has a high affinity for TRPV6, which can lead to slow dissociation. 2. Peptide accumulation: The peptide may accumulate in the lipid bilayer or other cellular compartments. | 1. Extend the washout period. 2. If washout remains incomplete, it may be a characteristic of the peptide's interaction with the channel. Consider using a fresh cell for each concentration in dose-response experiments. |
| Run-down of TRPV6 current | 1. Washout of intracellular factors: Essential intracellular components for channel function may be dialyzed out in the whole-cell configuration.[7] 2. Cell health: The cell may be unhealthy, leading to a general decline in channel activity. | 1. Use the perforated patch clamp technique to preserve the intracellular environment.[7][8][9] 2. Ensure optimal cell culture conditions and use cells from a healthy, low-passage number stock. Monitor the cell's appearance and membrane parameters (e.g., resting membrane potential, input resistance) throughout the experiment. |
| Unstable baseline or noisy recordings | 1. Electrical noise: Grounding issues or interference from other electrical equipment.[10] 2. Mechanical instability: Vibrations in the setup. 3. Perfusion system issues: Bubbles or flow rate fluctuations in the perfusion system. | 1. Check all grounding connections and turn off any unnecessary nearby electrical equipment.[10] 2. Ensure the anti-vibration table is functioning correctly and that all components of the rig are securely fastened. 3. Degas solutions and ensure a smooth, continuous flow of the perfusion system. |
| Non-specific effects on the membrane | 1. High peptide concentration: At very high concentrations, some peptides can have detergent-like effects on the cell membrane.[11][12] 2. Vehicle effects: The solvent used to dissolve this compound may be affecting the membrane. | 1. Use the lowest effective concentration of this compound. Monitor the cell's holding current and input resistance for any changes that are not consistent with specific channel block.[13] 2. Perform a vehicle control experiment by applying the external solution with the same concentration of the solvent used for the this compound stock. |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for this compound application and its inhibitory effect on the TRPV6 signaling pathway.
Logic Diagram for Troubleshooting this compound Experiments
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The locking mechanism of human TRPV6 inhibition by intracellular magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Perforated Patch Clamp Recordings in ex vivo Brain Slices from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perforated whole-cell patch-clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studying the Mechanism of Membrane Permeabilization Induced by Antimicrobial Peptides Using Patch-Clamp Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determining the effects of membrane-interacting peptides on membrane integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Insight into CM18-Tat11 Peptide Membrane-Perturbing Action by Whole-Cell Patch-Clamp Recording [mdpi.com]
Validation & Comparative
Sor-C13 and Cisplatin: A Comparative In Vitro Analysis of Efficacy in Cancer Cells
For Immediate Release
This guide provides a comprehensive in vitro comparison of the novel investigational drug Sor-C13 and the established chemotherapeutic agent cisplatin. The information is intended for researchers, scientists, and drug development professionals interested in the mechanisms and potential applications of these compounds in oncology. While direct head-to-head comparative efficacy data is limited, this document synthesizes available in vitro findings to offer insights into their individual actions and potential for combined therapeutic strategies.
Executive Summary
This compound is a selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, a target overexpressed in various cancers.[1][2] Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily through DNA damage.[1] Emerging research suggests a compelling interplay between TRPV6 expression and cisplatin resistance, positioning this compound as a potential agent to enhance cisplatin's efficacy. This guide will delve into the mechanisms of action, available in vitro data, and the experimental protocols used to evaluate these two compounds.
Mechanisms of Action
This compound: Targeting Calcium Influx
This compound is a peptide that acts as a potent antagonist of the TRPV6 calcium channel, with an IC50 of 14 nM.[1] In cancer cells, overexpression of TRPV6 leads to increased intracellular calcium, which promotes proliferation and inhibits apoptosis (programmed cell death).[2] By blocking TRPV6, this compound disrupts this calcium signaling, leading to a reduction in cancer cell viability and induction of apoptosis.[2]
References
Sor-C13: A Comparative Analysis of its Selectivity for the TRPV6 Ion Channel
For Researchers, Scientists, and Drug Development Professionals
Sor-C13, a synthetic peptide derived from the C-terminal region of soricidin, has emerged as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] This guide provides a comparative analysis of this compound's selectivity for TRPV6, supported by experimental data, alongside a review of alternative inhibitors and detailed experimental protocols for validation.
Performance Comparison of TRPV6 Inhibitors
This compound demonstrates high affinity for TRPV6, with a reported half-maximal inhibitory concentration (IC50) of 14 nM.[1][2] To contextualize its performance, this section compares this compound with other known TRPV6 inhibitors.
| Inhibitor | Type | TRPV6 IC50 | Selectivity Profile | Reference |
| This compound | Peptide | 14 nM | Highly selective for TRPV6. Studies have shown no modulation of hERG and voltage-gated calcium, sodium, and potassium channels. Quantitative data on selectivity against other TRP channels, including the closely related TRPV5, is not readily available in the public domain. | [1][2] |
| cis-22a | Small Molecule | 82 nM | Exhibits a seven-fold selectivity for TRPV6 over TRPV5. | N/A |
| Genistein | Isoflavone | 113.2 µM | Selectivity profile against other TRP channels has not been extensively reported. | N/A |
Experimental Validation of this compound's Selectivity
The selectivity of this compound for TRPV6 is primarily validated through electrophysiological and calcium imaging assays. These experiments are crucial for quantifying the inhibitory effect of the compound on the target ion channel and assessing its activity on other channels.
Electrophysiology: Whole-Cell Patch Clamp
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing ion channel activity and the effect of pharmacological agents. This technique allows for the direct measurement of ion currents flowing across the cell membrane.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding for human TRPV6.
-
Electrophysiological Recordings:
-
Pipette Solution (Intracellular): Contains (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA, and 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Voltage Protocol: Cells are held at a holding potential of +80 mV. To elicit currents, voltage ramps from -100 mV to +100 mV over 200 ms are applied every 5 seconds.
-
-
Data Acquisition and Analysis: TRPV6 currents are recorded in the absence and presence of varying concentrations of this compound. The percentage of current inhibition is calculated to determine the IC50 value. For selectivity assessment, the same protocol is applied to cells expressing other TRP channels (e.g., TRPV5).
Calcium Imaging
Calcium imaging with fluorescent indicators like Fura-2 allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) upon channel activation and inhibition.
-
Cell Preparation: HEK293 cells expressing TRPV6 are seeded on glass coverslips.
-
Dye Loading: Cells are loaded with 5 µM Fura-2 AM in a standard extracellular solution for 45 minutes at 37°C.
-
Imaging:
-
Cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm using a fluorescence microscope.
-
The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the [Ca2+]i.
-
-
Assay Procedure: A baseline [Ca2+]i is established. The extracellular solution is then switched to one containing a known concentration of Ca2+ to induce influx through TRPV6 channels. The effect of this compound is measured by pre-incubating the cells with the inhibitor before the addition of extracellular Ca2+.
-
Data Analysis: The inhibition of the Ca2+ influx by this compound is quantified to determine its potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPV6 and the experimental workflow for assessing ion channel selectivity.
Caption: TRPV6 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for assessing ion channel selectivity.
References
Comparative Analysis of TRPV6 Inhibitors: Sor-C13 vs. SOR-C27
A comprehensive guide for researchers and drug development professionals on the performance, mechanism of action, and experimental protocols of two promising anti-cancer peptides.
This guide provides a detailed comparative analysis of Sor-C13 and SOR-C27, two synthetic peptides derived from the C-terminal region of soricidin that have emerged as potent inhibitors of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel. Overexpression of TRPV6 is implicated in the progression of various cancers, making it a compelling target for novel therapeutic interventions. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate and potentially utilize these compounds in their own research.
Executive Summary
This compound and SOR-C27 are both high-affinity antagonists of the TRPV6 calcium channel, a key player in calcium homeostasis that is frequently overexpressed in solid tumors such as those of the ovary, breast, and prostate.[1][2] By inhibiting TRPV6, these peptides disrupt the influx of calcium into cancer cells, thereby interfering with downstream signaling pathways that promote cell proliferation and survival.[3] This guide presents a side-by-side comparison of their performance in preclinical models, details the experimental methodologies used to evaluate their efficacy, and provides a visual representation of their mechanism of action.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SOR-C27 based on available experimental evidence.
Table 1: Peptide Characteristics and In Vitro Efficacy
| Parameter | This compound | SOR-C27 | Reference |
| Amino Acid Sequence | KEFLHPSKVDLPR | EGKLSSNDTEGGLCKEFLHPSKVDLPR | [2] |
| Molecular Mass (M+H+) | 1566.42 Da | 2958.02 Da | [2] |
| TRPV6 Inhibition (IC50) | 14 nM | 65 ± 1 nM | [2][4] |
| Reduction of TRPV6 Current (at 83.5 nM) | 18 ± 4.0% | Not Reported | [5] |
| Reduction of TRPV6 Current (at 326 nM) | Not Reported | 27 ± 5% | [6] |
Table 2: In Vivo Tumor Growth Inhibition in SKOV-3 Ovarian Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| This compound | 665 mg/kg (425 µmole/kg) | 59% | [5][7] |
| SOR-C27 | 494 mg/kg (167 µmole/kg) | 55% | [5][7] |
| Control (Saline) | - | 0% | [5][7] |
Mechanism of Action: Targeting the TRPV6-NFAT Signaling Axis
Both this compound and SOR-C27 exert their anti-cancer effects by targeting the TRPV6 calcium channel. The inhibition of TRPV6 leads to a reduction in intracellular calcium levels. This, in turn, prevents the activation of calcineurin, a calcium-dependent phosphatase. Inactive calcineurin is unable to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. As a result, NFAT remains phosphorylated and is unable to translocate to the nucleus to initiate the transcription of genes involved in cell proliferation, survival, and angiogenesis.[3][8]
Caption: TRPV6-NFAT Signaling Pathway Inhibition by this compound/SOR-C27.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the characterization and comparison of this compound and SOR-C27.
Peptide Synthesis and Purification
-
Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2]
-
Purification: Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The molecular mass of the purified peptides is confirmed by time-of-flight mass spectrometry, and purity is assessed by analytical HPLC.[2]
In Vitro TRPV6 Inhibition Assay (Electrophysiology)
This protocol is used to measure the direct inhibitory effect of the peptides on TRPV6 channel activity.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are transiently transfected to overexpress human TRPV6 channels.[6]
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed.
-
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 10 CsCl, 10 CaCl2, 2 MgCl2, 2.8 KCl, 10 HEPES, 10 glucose (pH 7.2 with NaOH).[6]
-
Pipette Solution: To isolate TRPV6 currents, specific ion compositions are used as described in the literature.
-
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on a TRPV6-expressing HEK-293 cell.
-
Apply a voltage ramp protocol (e.g., -110 mV to +90 mV over 50 ms) to elicit TRPV6 currents.[6]
-
Perfuse the cell with the extracellular solution containing varying concentrations of this compound or SOR-C27.
-
Record the reduction in the amplitude of the TRPV6 currents at each peptide concentration.
-
Calculate the IC50 value by fitting the concentration-response data to a logistical equation.
-
Caption: Workflow for Electrophysiological Measurement of TRPV6 Inhibition.
In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol assesses the anti-tumor efficacy of the peptides in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.
-
Cell Line: A human cancer cell line known to overexpress TRPV6 (e.g., SKOV-3 ovarian cancer cells) is used to establish tumors.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound, SOR-C27).
-
Administer the peptides or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.
-
Measure tumor volume using calipers at regular intervals throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Calculate tumor growth inhibition as the percentage reduction in tumor volume in the treated groups compared to the control group.
-
In Vivo Tumor Imaging with Fluorescently-Labeled Peptides
This protocol enables the visualization of peptide accumulation in tumors.
-
Peptide Labeling: Conjugate the peptides with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5).[6]
-
Animal Model and Tumor Establishment: As described in the tumor growth inhibition protocol.
-
Imaging Procedure:
-
Administer the fluorescently-labeled peptide to tumor-bearing mice (e.g., via tail vein injection).
-
At various time points post-injection, anesthetize the mice and place them in an in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.
-
Analyze the images to determine the biodistribution of the peptide and its accumulation in the tumor versus other tissues.
-
Conclusion
Both this compound and SOR-C27 are potent and specific inhibitors of the TRPV6 calcium channel with demonstrated anti-tumor activity in preclinical models. This compound, being a smaller peptide, may offer advantages in terms of synthesis and manufacturing, while both peptides show comparable efficacy in inhibiting tumor growth in the SKOV-3 xenograft model. The choice between these two compounds for further development may depend on a variety of factors including their pharmacokinetic profiles, long-term toxicity, and cost of production. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of these promising anti-cancer peptides.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow-Induced Activation of TRPV5 and TRPV6 Channel Stimulates Ca2+-Activated K+ Channel Causing Membrane Hyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. journals.plos.org [journals.plos.org]
- 7. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV6 channel controls prostate cancer cell proliferation via Ca(2+)/NFAT-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Sor-C13 vs. Existing Chemotherapy: A Comparative Analysis for Researchers
This guide provides a detailed comparison of the novel investigational drug Sor-C13 with established chemotherapy agents for researchers, scientists, and drug development professionals. The information is compiled from available clinical and preclinical data.
This compound is a first-in-class inhibitor of the transient receptor potential cation channel, subfamily V, member 6 (TRPV6).[1][2] It has been granted orphan drug status by the U.S. Food and Drug Administration for the treatment of pancreatic and ovarian cancers.[2] This document contrasts the available data on this compound with the profiles of standard-of-care chemotherapies for these indications.
Mechanism of Action: A Tale of Two Strategies
Existing chemotherapies primarily target rapidly dividing cells through cytotoxic mechanisms, often leading to significant side effects. In contrast, this compound employs a targeted approach by inhibiting the TRPV6 calcium channel, which is overexpressed in various solid tumors and plays a role in cancer cell proliferation and survival.[1][2]
This compound: This synthetic peptide selectively binds to and inhibits the TRPV6 calcium channel.[2][3] This channel is crucial for calcium influx into cancer cells. By blocking this channel, this compound disrupts downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is implicated in multiple oncogenic processes like proliferation, metastasis, angiogenesis, and resistance to apoptosis.[4]
Standard Chemotherapy:
-
Platinum-based drugs (e.g., Carboplatin, Cisplatin, Oxaliplatin): These agents form adducts with DNA, interfering with DNA repair and replication, ultimately leading to cell death.[5] They are a cornerstone in treating ovarian and pancreatic cancers.[5][6][7][8][9][10][11][12]
-
Taxanes (e.g., Paclitaxel, Docetaxel): These drugs disrupt the function of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. The combination of a taxane and a platinum-based drug is a standard first-line treatment for advanced ovarian cancer.[5][6]
-
Antimetabolites (e.g., Gemcitabine, 5-fluorouracil, Capecitabine): These drugs mimic normal metabolites and interfere with the synthesis of DNA and RNA.[7][8][9][10][13] Gemcitabine is a common treatment for pancreatic cancer.[7][8][9][10][13]
-
Topoisomerase inhibitors (e.g., Irinotecan, Topotecan): These agents block topoisomerase enzymes, which are necessary for DNA replication and repair.[7][8][9][10] Irinotecan is a component of the FOLFIRINOX regimen for pancreatic cancer.[7][10][13]
-
Anthracyclines (e.g., Doxorubicin, Liposomal Doxorubicin): These drugs work by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, leading to DNA damage and cell death.[5] Liposomal doxorubicin is used in the treatment of recurrent ovarian cancer.[5][12]
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound from its Phase I clinical trial and provide a general overview of the efficacy and toxicity of standard chemotherapy regimens for pancreatic and ovarian cancers. It is important to note that this is not a direct head-to-head comparison from a single study.
Table 1: Efficacy of this compound (Phase I Trial) in Advanced Solid Tumors
| Endpoint | Result | Citation |
| Number of Evaluable Patients | 22 | [14][15][16] |
| Stable Disease | 54.5% of patients | [14][15][16] |
| Duration of Stable Disease | 2.8 to 12.5 months | [14][15][16] |
| Best Response (Pancreatic Tumor) | 27% reduction in tumor size | [14][15][16] |
| Biomarker Response (Pancreatic Tumor) | 55% reduction in CA19-9 levels | [14][15][16] |
Table 2: General Efficacy of Standard Chemotherapy for Advanced Ovarian Cancer
| Regimen | Overall Response Rate | Citation |
| Alkylating agents (monotherapy) | 33% - 65% | [6] |
| Taxane-Platinum combinations | Standard of care, widely used | [6] |
Table 3: General Efficacy of Standard Chemotherapy for Pancreatic Cancer
| Regimen | Use Case | Citation |
| FOLFIRINOX | Metastatic Pancreatic Cancer | [13] |
| Gemcitabine + Nab-paclitaxel | Metastatic Pancreatic Adenocarcinoma | [13] |
| Gemcitabine (monotherapy) | Unresectable Pancreatic Cancer | [13] |
Table 4: Safety and Tolerability of this compound (Phase I Trial)
| Adverse Event Profile | Details | Citation |
| Drug-related Serious Adverse Events | None reported | [14][15][16] |
| Dose-Limiting Toxicities (DLTs) | Asymptomatic, transient Grade 2 hypocalcemia (4 patients); Unrelated Grade 3 anemia and atrial fibrillation (1 patient each) | [14][15][16] |
| Most Common Treatment-Emergent Adverse Events | Metabolism and nutrition disorders (65%), Gastrointestinal disorders (48%), Infections and infestations | [14] |
| Notable Grade 3 Adverse Events (possibly drug-related) | Urticaria (definitely related), elevated ALT/AST, headache, hypokalemia | [14][15][16] |
| Maximum Tolerated Dose (MTD) | Not established (safe and tolerated up to 6.2 mg/kg) | [14][15][16] |
Table 5: Common Toxicities of Standard Chemotherapies
| Chemotherapy Class | Common Side Effects |
| Platinum-based drugs | Nephrotoxicity, ototoxicity, nausea, vomiting |
| Taxanes | Myelosuppression, neuropathy, hair loss |
| Antimetabolites | Myelosuppression, mucositis, hand-foot syndrome |
| Topoisomerase inhibitors | Diarrhea, myelosuppression |
| Anthracyclines | Cardiotoxicity, myelosuppression, hair loss |
Experimental Protocols
This compound Phase I Clinical Trial (NCT01578564)
-
Study Design: This was an open-label, dose-escalation (3+3 design) Phase I study.[14][15]
-
Patient Population: Patients with advanced solid tumors of epithelial origin that were non-responsive to standard-of-care treatments.[2] A total of 23 patients were enrolled.[14][15][16]
-
Treatment Regimen: this compound was administered intravenously. The dosing schedule was on days 1-3 and 8-10 of a 21-day cycle.[14][15]
-
Dose Escalation: Doses ranged from 1.375 mg/kg to 6.2 mg/kg, administered via a 20-minute or 90-minute infusion.[14][15][16]
-
Primary Objectives: To assess the safety, tolerability, and pharmacokinetics of this compound.[14][15]
-
Secondary Objectives: To assess the pharmacodynamics and efficacy of this compound.[14][15]
-
Toxicity Assessment: Evaluated using the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) version 4.0. Dose-limiting toxicities were assessed within the first treatment cycle.[14][15][16]
-
Tumor Evaluation: Assessed using Response Evaluation Criteria in Solid Tumors (RECIST) 1.1 after two cycles.[14][15][16]
-
Pharmacokinetics: Blood samples were collected on Days 1, 3, 8, and 10 of Cycle 1 to determine the pharmacokinetic profile of this compound.[14]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the TRPV6 channel, blocking downstream oncogenic signaling.
Experimental Workflow of this compound Phase I Trial
Caption: Workflow of the Phase I clinical trial of this compound.
References
- 1. Facebook [cancer.gov]
- 2. Soricimed : this compound [soricimed.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 10 Chemotherapy Drugs for Ovarian Cancer: A Comprehensive Guide [int.livhospital.com]
- 6. Primary ovarian cancer chemotherapy: current standards of care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemotherapy for pancreatic cancer | Canadian Cancer Society [cancer.ca]
- 8. Chemotherapy for Pancreatic Cancer | American Cancer Society [cancer.org]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. Chemotherapy for ovarian cancer | Macmillan Cancer Support [macmillan.org.uk]
- 13. Chemotherapy for Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 14. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. First-in-human phase I study of this compound, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Sor-c13: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic effects of novel therapeutic agents is paramount for advancing cancer treatment paradigms. This guide provides a comprehensive overview of the current landscape for assessing the synergistic potential of Sor-c13, a first-in-class inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, in combination with other anticancer drugs.
While direct, publicly available quantitative data on the synergistic effects of this compound with specific drugs remains limited, this guide offers a framework for evaluation based on its well-established mechanism of action. The information presented herein is intended to empower researchers to design and execute robust preclinical studies to explore and quantify the synergistic potential of this compound-based combination therapies.
Mechanism of Action: The Rationale for Synergy
This compound is a synthetic peptide that selectively binds to and inhibits the TRPV6 calcium channel, which is often overexpressed in a variety of solid tumors.[1][2][3] By blocking the influx of calcium into cancer cells, this compound disrupts crucial downstream signaling pathways.[2] A key pathway inhibited by this action is the calcineurin/Nuclear Factor of Activated T-cells (NFAT) signaling cascade.[4][5] The NFAT transcription factors play a significant role in promoting cancer cell proliferation, survival, and metastasis.[4][5]
The favorable safety profile of this compound observed in early clinical trials provides a strong rationale for its investigation in combination with standard-of-care anticancer agents.[1][5][6] The potential for synergy lies in attacking cancer cells through complementary mechanisms, potentially leading to enhanced efficacy and overcoming drug resistance.
Potential Synergistic Combinations: A Mechanistic Perspective
Based on the mechanism of action of this compound, several classes of anticancer drugs present as promising candidates for synergistic combinations. The following table outlines these potential combinations and the theoretical basis for the anticipated synergy.
| Drug Class | Potential for Synergy with this compound |
| Chemotherapy (e.g., Platinum compounds, Taxanes) | This compound's ability to induce apoptosis and inhibit proliferation may sensitize cancer cells to the cytotoxic effects of traditional chemotherapy. |
| Targeted Therapies (e.g., EGFR inhibitors, PARP inhibitors) | Combining this compound with agents that target other critical cancer pathways could create a multi-pronged attack, preventing compensatory signaling and the development of resistance. |
| Immunotherapies (e.g., Checkpoint inhibitors) | The tumor microenvironment modulation by this compound could potentially enhance the efficacy of immune checkpoint inhibitors, although this requires further investigation. |
This table is illustrative and based on the theoretical potential for synergy. Experimental validation is required.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound with other drugs, a systematic experimental approach is necessary. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Synergy Assessment: Cell Viability and Combination Index (CI)
Objective: To quantify the synergistic, additive, or antagonistic effects of this compound in combination with another drug on cancer cell viability.
Materials:
-
Cancer cell lines with known TRPV6 expression levels
-
This compound
-
Combination drug of interest
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound alone, the combination drug alone, and the two drugs in combination at constant and non-constant ratios. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) for the drug combination using software like CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Synergy Assessment: Xenograft Tumor Growth Inhibition
Objective: To evaluate the synergistic antitumor efficacy of this compound and a combination drug in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
TRPV6-expressing cancer cells for implantation
-
This compound formulation for in vivo administration
-
Combination drug formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal weighing scale
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, combination drug alone, this compound + combination drug).
-
Drug Administration: Administer the drugs and vehicle control according to a predetermined schedule and route of administration.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume in the control group, a set number of days).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically compare the tumor growth between the combination therapy group and the monotherapy and control groups to determine if the combination results in a significantly greater antitumor effect.
-
Visualizing Pathways and Workflows
To further aid in the conceptualization of this compound's mechanism and the assessment of its synergistic potential, the following diagrams are provided.
Caption: this compound inhibits the TRPV6 channel, blocking Ca2+ influx and subsequent activation of the Calcineurin/NFAT pathway.
Caption: A general workflow for assessing the synergistic effects of this compound in combination with other drugs.
References
- 1. fiercepharma.com [fiercepharma.com]
- 2. Soricimed : News and Events : Soricimed to Investigate the Potential Benefit of this compound in the Treatment of COVID-19 [soricimed.com]
- 3. Soricimed and Orano Med Announce Collaboration to Develop New Targeted Cancer Treatments [newswire.ca]
- 4. NBIF announces a $200,000 follow-on investment in Soricimed to support better cancer outcomes - NBIF [nbif.ca]
- 5. Soricimed : Our Platform [soricimed.com]
- 6. firstwordpharma.com [firstwordpharma.com]
A Comparative Guide to Fluorescently Tagged Sor-C13 for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation overview of fluorescently tagged Sor-C13, a peptide-based probe for imaging the transient receptor potential vanilloid 6 (TRPV6) calcium channel. Its performance is compared with potential alternatives, supported by available experimental data, to assist researchers in selecting the optimal imaging tool for their specific needs.
Introduction to this compound and TRPV6 Imaging
This compound is a 13-amino acid peptide derived from soricidin, a paralytic peptide found in the saliva of the northern short-tailed shrew. It acts as a potent and selective inhibitor of the TRPV6 calcium channel.[1][2][3][4][5] TRPV6 is overexpressed in various epithelial cancers, including prostate, breast, ovarian, and pancreatic cancer, making it a compelling target for both therapeutic intervention and diagnostic imaging.[1][3] The development of fluorescently tagged this compound allows for the visualization and tracking of TRPV6 expression in cancer cells, offering a valuable tool for preclinical research and potentially for clinical diagnostics.
Performance Comparison: Fluorescently Tagged this compound vs. Alternatives
The selection of a fluorescent probe for imaging depends on several key performance metrics. Here, we compare fluorescently tagged this compound with a primary alternative: fluorescently labeled anti-TRPV6 antibodies.
| Feature | Fluorescently Tagged this compound | Fluorescently Labeled Anti-TRPV6 Antibodies | Small-Molecule Fluorescent Probes |
| Target Specificity | High affinity and selectivity for TRPV6.[1][4][5] | High specificity for TRPV6 epitopes. | Variable, dependent on the specific molecule. |
| Binding Affinity (Kd) | IC50 of unlabeled this compound is 14 nM.[1][2][3][5] The affinity of the fluorescently tagged version may be altered. | Typically in the nanomolar to picomolar range, but specific Kd for fluorescent conjugates is often not reported. | Highly variable. |
| Size | Small peptide (~1.5 kDa) | Large protein (~150 kDa) | Very small (<1 kDa) |
| Cellular Uptake | Demonstrates rapid uptake and internalization into TRPV6-expressing cells. | Primarily binds to extracellular epitopes; internalization can occur but is generally slower. | Dependent on membrane permeability. |
| In Vivo Imaging | Successfully used for in vivo imaging of tumors.[1] | Can be used for in vivo imaging, but clearance rates are slower due to size. | Potential for in vivo imaging, but requires extensive validation. |
| Photophysical Properties | Dependent on the conjugated fluorophore (e.g., Cy5.5, Fluorescein). | Dependent on the conjugated fluorophore (e.g., Alexa Fluor, FITC). | Intrinsic to the molecule. |
Experimental Data and Validation of Fluorescently Tagged this compound
The validation of a fluorescent probe is critical to ensure that the observed signal accurately reflects the distribution and dynamics of the target molecule. Key validation experiments for fluorescently tagged this compound include assessments of binding affinity, specificity, and photophysical properties.
Binding Affinity and Specificity
While the IC50 of unlabeled this compound is a strong indicator of its high affinity for TRPV6, it is crucial to validate the binding of the fluorescently tagged version, as the conjugation of a fluorophore can potentially alter the peptide's conformation and binding characteristics. One study noted that conjugating the fluorescent dye Cy5.5 to a related peptide, SOR-C27, altered its blocking properties on TRPV6 channels, underscoring the importance of this validation step.
A scrambled peptide, composed of the same amino acids as this compound but in a randomized sequence, serves as an essential negative control to demonstrate that the binding of the fluorescently tagged this compound is sequence-specific and not due to non-specific interactions.
Photophysical Properties
The choice of fluorescent tag is critical for imaging performance. Common fluorophores for peptide labeling include fluorescein, rhodamine derivatives, and cyanine dyes like Cy5.5.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability |
| Fluorescein (FITC) | ~495 | ~521 | ~0.92 | Low |
| Cy5.5 | ~675 | ~694 | ~0.27-0.28[1][2] | High[2][3] |
| Alexa Fluor 488 | ~490 | ~525 | ~0.92 | High |
Note: Quantum yield and photostability can be influenced by the local environment and conjugation to the peptide.
Fluorescein is a bright fluorophore but is prone to photobleaching and its fluorescence is pH-sensitive. Cy5.5, a near-infrared dye, offers advantages for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[2] Alexa Fluor 488 is a photostable alternative to fluorescein.[4][6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments.
Synthesis of Fluorescently Labeled this compound
Fluorescent dyes are typically conjugated to the N-terminus or a specific amino acid side chain (e.g., lysine) of the peptide. The choice of conjugation chemistry depends on the reactive groups present on the dye and the peptide.
Binding Affinity Assay (Fluorescence Polarization)
This assay measures the ability of unlabeled this compound to compete with a fluorescently labeled tracer for binding to the TRPV6 receptor, allowing for the determination of the IC50 value.
Cellular Imaging and Specificity
This protocol outlines the steps to visualize the binding and internalization of fluorescently tagged this compound in TRPV6-expressing cells.
Quantum Yield Measurement
The relative quantum yield of a fluorescently tagged peptide is determined by comparing its fluorescence intensity to that of a standard dye with a known quantum yield.
Photostability Assay
The photostability of the fluorescently tagged peptide is assessed by measuring the decay of its fluorescence intensity over time under continuous illumination.
Signaling Pathway of this compound Action
This compound inhibits TRPV6, leading to a reduction in intracellular calcium levels. This, in turn, affects downstream signaling pathways, such as the calcineurin-NFAT pathway, which is implicated in cancer cell proliferation and survival.
References
- 1. Quantum Yield [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 2. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 3. syronoptics.com [syronoptics.com]
- 4. Photobleaching comparison of fluorescein phalloidin and Alexa Fluor® 488 phalloidin. | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. optolongfilter.com [optolongfilter.com]
Sor-C13: A Comparative Analysis of its Cross-Reactivity with Other Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Sor-C13, a synthetic peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, has demonstrated promising anti-cancer activity by selectively targeting tumors overexpressing this channel. A critical aspect of its preclinical evaluation is the assessment of its cross-reactivity with other ion channels to determine its selectivity and potential for off-target effects. This guide provides a comparative analysis of this compound's interaction with other key ion channels, supported by available preclinical data.
Executive Summary
This compound exhibits a high degree of selectivity for the TRPV6 ion channel. Preclinical safety pharmacology studies have been conducted to evaluate its activity against a panel of other critical ion channels, including hERG, voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels. The available data indicates a lack of significant interaction with these channels, underscoring the specific mechanism of action of this compound.
Cross-Reactivity Data
Based on the publication of the first-in-human phase I clinical trial of this compound, preclinical safety pharmacology studies revealed no modulation of activity for several key ion channels. While specific concentrations for these assessments are not publicly available, the findings from these studies are summarized below.
| Ion Channel | Family | Subtype(s) | This compound Activity |
| TRPV6 | Transient Receptor Potential | Vanilloid 6 | Inhibitor (IC50 = 14 nM) |
| hERG | Voltage-gated Potassium | KCNH2 | No modulation of channel activity observed[1] |
| Nav Channels | Voltage-gated Sodium | Not specified | No modulation of channel activity observed[1] |
| Cav Channels | Voltage-gated Calcium | Not specified | No modulation of channel activity observed[1] |
| Kv Channels | Voltage-gated Potassium | Not specified | No modulation of channel activity observed[1] |
Experimental Protocols
The following describes a generalized methodology typical for assessing the cross-reactivity of a compound like this compound against a panel of ion channels, based on standard industry practices.
Objective: To determine the effect of this compound on the activity of a panel of off-target ion channels.
Methodology: Automated Patch-Clamp Electrophysiology
A common high-throughput method for this type of safety screening is automated patch-clamp electrophysiology.
-
Cell Lines: Stably transfected mammalian cell lines (e.g., HEK293 or CHO cells) expressing the specific human ion channel of interest (e.g., hERG, Nav1.5, Cav1.2, Kv4.3/KChIP2) are used.
-
Cell Preparation: Cells are cultured and harvested to create a single-cell suspension for the automated patch-clamp system.
-
Electrophysiological Recording: The automated patch-clamp system performs whole-cell recordings. Cells are captured on a planar patch-clamp chip, and a giga-seal is formed. The membrane is then ruptured to allow for whole-cell current measurement.
-
Compound Application: A baseline recording of the ion channel activity is established. Subsequently, increasing concentrations of this compound are applied to the cells. The effect of the compound on the ion channel current is recorded.
-
Data Analysis: The recorded currents are analyzed to determine the percentage of inhibition or potentiation of the channel activity at each concentration of this compound. An IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is calculated if a dose-response relationship is observed. For safety screening, often a single high concentration is tested to look for any significant effect (typically >50% inhibition or potentiation).
Signaling Pathway of this compound in Cancer Cells
This compound's therapeutic effect is derived from its specific inhibition of the TRPV6 channel, which is overexpressed in various cancers. The inhibition of TRPV6 disrupts the calcium signaling that these cancer cells have become dependent on for their proliferation and survival.
References
Safety Operating Guide
Navigating the Disposal of Sor-c13: A Guide to Safe and Compliant Practices
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like Sor-c13 are paramount to ensuring laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, established best practices for the disposal of research-grade peptides and antineoplastic agents provide a clear framework for its management. As this compound is a peptide inhibitor of the TRPV6 calcium channel with potential antineoplastic activity, it should be handled with the care afforded to cytotoxic compounds.[1]
Important Note: The following procedures are general guidelines. Always consult your institution's Environmental Health and Safety (EHS) department and refer to any documentation provided by the supplier for specific instructions. Federal, state, and local regulations for hazardous waste disposal must be followed.[1][2][3]
Core Principles of this compound Disposal
The fundamental rule is that this compound, whether in solid (lyophilized) form or reconstituted in solution, should never be disposed of down the drain or in the regular trash.[2] It must be treated as hazardous chemical waste. Given its use in cancer research, it is prudent to manage it according to guidelines for chemotherapeutic or antineoplastic waste.[4][5]
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE to minimize exposure risks.
| PPE Item | Specification |
| Gloves | Double chemotherapy gloves (nitrile or latex) are required. Change the outer glove immediately if contaminated.[1][6] |
| Gown | A non-permeable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs.[6] |
| Eye Protection | Safety goggles or a face shield. |
| Respiratory Protection | A respirator may be necessary for handling the lyophilized powder outside of a containment hood. Consult your EHS department. |
All preparation and handling of this compound for disposal should ideally be conducted within a certified chemical fume hood or a Class II biological safety cabinet that is vented to the outside.[6]
Step-by-Step Disposal Procedures
The disposal process can be broken down into the management of three distinct waste streams: unused (bulk) product, contaminated labware (trace waste), and sharps.
Unused or Expired this compound (Bulk Waste)
This category includes vials of lyophilized powder or solutions of this compound that are no longer needed.
-
Do Not Attempt Neutralization: There is no single, accepted method for the chemical deactivation of all research agents.[1] Do not attempt to neutralize this compound unless a validated protocol is provided by the manufacturer or your EHS department.
-
Packaging:
-
Ensure the original vial is securely capped.
-
Place the vial in a secondary, leak-proof container.
-
Label the container clearly as "Hazardous Waste."
-
-
Waste Labeling: Attach a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The full chemical name: "this compound"
-
Concentration and quantity
-
Associated hazards (e.g., "Toxic," "Chemotherapeutic Agent")
-
The date accumulation started.
-
-
Storage and Collection: Store the labeled waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste program.[1]
Contaminated Labware (Trace Waste)
This includes items that have come into contact with this compound but are not sharps, such as gloves, gowns, bench paper, pipette tips, and empty vials. An "empty" container is generally defined by the Resource Conservation and Recovery Act (RCRA) as having less than 3% of the original volume remaining.[7]
-
Segregation: This waste must be segregated from regular trash and other chemical waste streams.[1][8]
-
Collection: Place all trace-contaminated items into a designated chemotherapy waste container. These are typically yellow or marked with a "Chemotherapeutic Waste" or "Trace Chemo" label.[4][5][7]
-
Final Disposal: Once full, these containers are typically sealed and placed in a biohazard box for collection and subsequent incineration by a specialized waste management service.[1][5]
Contaminated Sharps
This category includes any needles, syringes, or other sharps contaminated with this compound.
-
Immediate Disposal: Do not recap needles.[1] Dispose of contaminated sharps immediately after use.
-
Container: Place sharps into a puncture-proof sharps container specifically designated for chemotherapy waste. These containers are often yellow or clearly labeled "Chemo Sharps" or "Chemotherapeutic Waste."[4][5]
-
Bulk Contamination: If a syringe contains a significant volume (more than 3%) of this compound solution, it must be disposed of as bulk hazardous chemical waste, not in a standard sharps container.[1] The contents should be emptied into a hazardous waste container if possible, or the entire syringe should be placed in a sealed container and labeled as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Logical workflow for the safe disposal of this compound waste streams.
References
- 1. web.uri.edu [web.uri.edu]
- 2. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Managing Pharmaceutical and Chemo Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 8. documents.uow.edu.au [documents.uow.edu.au]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
